molecular formula C9H8N2O B100325 8-Methylquinazolin-4(3H)-one CAS No. 19181-54-5

8-Methylquinazolin-4(3H)-one

Cat. No.: B100325
CAS No.: 19181-54-5
M. Wt: 160.17 g/mol
InChI Key: GZRXSFZDLGKFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylquinazolin-4(3H)-one is an organic compound and a derivative of the privileged quinazolin-4(3H)-one scaffold, a nitrogen-containing heterocycle recognized for its significant potential in medicinal chemistry and drug discovery . This specific methyl-substituted analogue serves as a highly valuable synthetic intermediate and core structural motif for the design and development of new biologically active molecules. In research settings, this compound is a versatile synthon for constructing more complex chemical entities. It has been employed as a key starting material in the synthesis of novel 1,2,4-triazole-linked quinazolinone derivatives, which were evaluated for their anticancer properties . These hybrid molecules demonstrated potent in vitro cytotoxic activity against human cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7 and MDA-MB-231) . The compound's structure is also utilized in creating conjugates with silver nanoparticles, a strategy that has been shown to significantly enhance antibacterial efficacy against various multi-drug resistant bacteria, including Escherichia coli K1 and Streptococcus pyogenes . The broader family of quinazolin-4(3H)-one derivatives, to which this compound belongs, exhibits a wide spectrum of biological activities, underpinning its research value. These activities include potent antibacterial and antifungal effects, both for human medicine and agricultural applications . Furthermore, the scaffold is frequently investigated for its anticancer mechanisms, such as inhibition of protein kinases like Polo-like kinase 1 (Plk1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology . The consistent presence of the quinazolinone core in several marketed drugs and pesticides further highlights its importance as a template in discovery chemistry . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXSFZDLGKFLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388735
Record name 8-Methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-54-5
Record name 8-Methyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19181-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methylquinazolin-4(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 8-Methylquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry and drug development, forming the core of numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial activities. The synthesis of specifically substituted quinazolinones, such as the 8-methyl derivative, is of significant interest to researchers exploring structure-activity relationships (SAR) for novel therapeutic agents.

This technical guide provides an in-depth overview of the primary synthetic route to this compound, focusing on the well-established Niementowski quinazolinone synthesis. This method offers a direct and efficient pathway for the construction of the 4(3H)-quinazolinone ring system.

Core Synthetic Pathway: Niementowski Reaction

The most common and direct method for preparing this compound is the Niementowski quinazoline synthesis.[1][2][3] This reaction involves the thermal condensation of a substituted anthranilic acid with an amide. For the target molecule, 2-amino-3-methylbenzoic acid is reacted with formamide, which serves as the source for the C2 carbon of the quinazolinone ring.[4][5] The reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the final product.[6]

Synthesis_of_8_Methylquinazolin_4_3H_one cluster_intermediate Intermediate cluster_product Final Product A 2-Amino-3-methylbenzoic Acid B Formamide C o-Formamidobenzamide Intermediate A->C Acylation - H₂O D This compound C->D Cyclization & Dehydration - H₂O

Caption: Niementowski synthesis of this compound.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the Niementowski synthesis of quinazolin-4(3H)-ones, adapted for the synthesis of the 8-methyl derivative. These parameters are based on established protocols for similar substrates.[5][7]

ParameterConventional HeatingMicrowave-Assisted
Starting Material 2-Amino-3-methylbenzoic acid2-Amino-3-methylbenzoic acid
Reagent Formamide (excess)Formamide (excess)
Temperature 125 - 180 °C150 - 200 °C
Reaction Time 2 - 10 hours10 - 30 minutes
Typical Scale Millimole to Gram scaleMillimole scale
Reported Yields Moderate to High (60-90%)Good to Excellent (>80%)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound via the Niementowski reaction using both conventional heating and modern microwave-assisted techniques.

Protocol 1: Conventional Heating Method

This protocol is adapted from the general procedure for the Niementowski synthesis of quinazolin-4(3H)-ones from anthranilic acids and formamide.[5][7]

Workflow Diagram:

Conventional_Workflow A 1. Combine Reactants 2-Amino-3-methylbenzoic acid + Formamide (excess) B 2. Heat Mixture Reflux at 130-150 °C for 2-4 hours A->B C 3. Monitor Reaction Using Thin-Layer Chromatography (TLC) B->C D 4. Cool and Precipitate Cool mixture to room temperature Pour into ice water C->D E 5. Isolate Product Filter the precipitate D->E F 6. Purify Wash with cold water Recrystallize from ethanol or water E->F G 7. Dry and Characterize Dry under vacuum to obtain pure product F->G

Caption: Workflow for conventional synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2-amino-3-methylbenzoic acid (e.g., 1.51 g, 10 mmol).

  • Reagent Addition: Add a significant excess of formamide (e.g., 10-15 mL).

  • Heating: Heat the reaction mixture in an oil bath maintained at a temperature between 130-150 °C.

  • Reaction Time: Maintain heating for 2 to 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing crushed ice or cold water (approx. 100 mL) with stirring.

  • Isolation: A solid precipitate of this compound will form. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product on the filter with several portions of cold water to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Drying: Dry the purified crystals under vacuum to yield the final product.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and potentially improve yields for the Niementowski reaction.[2][5]

Workflow Diagram:

Microwave_Workflow A 1. Combine Reactants in Microwave Vial 2-Amino-3-methylbenzoic acid + Formamide B 2. Microwave Irradiation Heat to 180 °C for 15-20 minutes A->B C 3. Cool and Precipitate Cool vial to room temperature Pour into ice water B->C D 4. Isolate and Purify Filter, wash with water, and recrystallize C->D E 5. Dry and Characterize Dry under vacuum D->E

Caption: Workflow for microwave-assisted synthesis.

Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-amino-3-methylbenzoic acid (e.g., 302 mg, 2 mmol) and formamide (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture with stirring at a set temperature of 180 °C for 15-20 minutes.

  • Work-up: After the irradiation is complete, cool the vial to a safe handling temperature (below 50 °C). Pour the contents into a beaker with ice water (approx. 50 mL).

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.

  • Drying: Dry the purified product under vacuum.

References

Chemical properties of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 8-Methylquinazolin-4(3H)-one, a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. While this compound is a known compound with CAS number 19181-54-5, detailed experimental data in the public domain is limited. This guide synthesizes available information on its basic properties and extrapolates its likely chemical behavior, spectroscopic characteristics, and potential biological activities based on the well-established chemistry of the quinazolinone core structure. Detailed hypothetical experimental protocols for its synthesis and characterization are provided to guide researchers in their investigations of this molecule.

Introduction

Quinazolin-4(3H)-one and its derivatives are a class of fused heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The quinazolinone scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.

Chemical Properties and Data

Based on its structure and data from commercial suppliers, the fundamental properties of this compound are summarized below. Spectroscopic data are predicted based on the analysis of structurally similar compounds.

PropertyData / Predicted ValueCitation
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
CAS Number 19181-54-5
Appearance White to off-white solid
Storage Conditions 2-8°C
Melting Point Not experimentally determined. Expected to be a high-melting solid.
Boiling Point Not experimentally determined.
Solubility Predicted to be soluble in DMSO and polar organic solvents.
Predicted ¹H NMR See Table 2 for predicted chemical shifts.
Predicted ¹³C NMR See Table 3 for predicted chemical shifts.
Predicted IR Spectrum See Table 4 for characteristic absorption bands.
Predicted Mass Spectrum M+ peak at m/z = 160.
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1HN-H
~8.0d1HH-5
~7.6t1HH-7
~7.3d1HH-6
~2.5s3H8-CH₃
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
Chemical Shift (ppm)Assignment
~165C=O (C-4)
~148C-2
~140C-8a
~135C-7
~127C-5
~125C-8
~120C-6
~118C-4a
~178-CH₃
Table 4: Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group
3200-2800N-H stretch (amide)
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch
~1680C=O stretch (amide)
~1610, ~1470C=C stretch (aromatic)
~1600C=N stretch

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of quinazolin-4(3H)-ones is the condensation of an appropriately substituted anthranilic acid with a suitable one-carbon source, often followed by cyclization.

Workflow for the Synthesis of this compound

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2-Amino-3-methylbenzoic acid C Heating (e.g., 120-140 °C) A->C B Formamide B->C D This compound C->D

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Formamide

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • A mixture of 2-amino-3-methylbenzoic acid (1 equivalent) and formamide (10-15 equivalents) is heated at 120-140°C for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with a dilute solution of sodium bicarbonate and then with water.

  • The solid is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

Workflow for Characterization

G cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data A Purified this compound B NMR Spectroscopy (¹H & ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (e.g., ESI-MS) A->D E Melting Point Analysis A->E F Structural Confirmation & Purity Assessment B->F C->F D->F E->F

Caption: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • The expected chemical shifts are provided in Tables 2 and 3.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet of the sample or use an ATR accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic peaks are listed in Table 4.

Mass Spectrometry (MS):

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze using electrospray ionization (ESI) or another appropriate method.

  • The expected molecular ion peak [M+H]⁺ would be at m/z 161.

Melting Point Determination:

  • Use a standard melting point apparatus to determine the melting range of the purified solid.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the quinazolinone scaffold is a well-known pharmacophore. Derivatives have shown a wide array of activities, often through the inhibition of key enzymes in signaling pathways.

Potential Signaling Pathways Targeted by Quinazolinone Derivatives

G cluster_compound Compound cluster_targets Potential Molecular Targets cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes A This compound (Hypothetical) B EGFR Tyrosine Kinase A->B Inhibition C VEGFR Tyrosine Kinase A->C Inhibition D PARP A->D Inhibition E Microtubules A->E Disruption F Cell Proliferation & Survival B->F G Angiogenesis C->G H DNA Repair D->H I Cell Division E->I K Anti-proliferative Effects F->K L Anti-angiogenic Effects G->L J Apoptosis H->J I->J

Caption: Potential signaling pathways modulated by quinazolinone derivatives.

Potential Areas of Investigation:

  • Anticancer Activity: Many quinazolinone derivatives are potent inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis. This compound could be screened against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Enzyme Inhibition: The quinazolinone nucleus is present in inhibitors of various enzymes, including poly (ADP-ribose) polymerase (PARP), which is involved in DNA repair. Assays for the inhibition of such enzymes could reveal potential therapeutic applications.

  • Antimicrobial Activity: The scaffold has also been associated with antibacterial and antifungal properties. Screening against a panel of pathogenic microbes would be a valuable initial step.

Conclusion

This compound represents an under-investigated member of the pharmacologically significant quinazolinone family. This technical guide provides a foundational understanding of its expected chemical properties and outlines detailed, albeit hypothetical, experimental procedures for its synthesis and characterization. The exploration of its biological activities, guided by the known pharmacology of the quinazolinone scaffold, presents a promising avenue for future research in drug discovery and development. Researchers are encouraged to use this guide as a starting point for their investigations into this intriguing molecule.

An In-depth Technical Guide on the Potential Mechanisms of Action of 8-Methylquinazolin-4(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed mechanistic studies specifically for 8-methylquinazolin-4(3H)-one are not extensively available in the public domain. This guide provides an in-depth overview of the known mechanisms of action for the broader class of quinazolin-4(3H)-one derivatives, which serve as a predictive framework for understanding the potential biological activities of this compound.

The quinazolin-4(3H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of biological activities.[1][2][3] These activities are highly dependent on the nature and position of substituents on the quinazolinone ring. The diverse pharmacological effects observed for this class of compounds suggest multiple potential mechanisms of action, ranging from enzyme inhibition to antimicrobial and cytotoxic effects.[1][4][5]

Potential Mechanisms of Action for Quinazolin-4(3H)-one Derivatives

The biological activity of quinazolin-4(3H)-one derivatives is dictated by their specific molecular interactions with biological targets. Below are some of the well-documented mechanisms of action for this class of compounds.

1. Enzyme Inhibition

Many quinazolin-4(3H)-one derivatives exert their therapeutic effects by inhibiting specific enzymes.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of VEGFR-2, a key regulator of angiogenesis, which is the formation of new blood vessels.[6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways involved in tumor growth and metastasis. This makes them promising candidates for anticancer therapies.[6]

  • Cyclooxygenase (COX) Inhibition: Some quinazolin-4(3H)-one analogs have been designed as selective inhibitors of COX-2, an enzyme responsible for inflammation and pain.[3] Inhibition of COX-2 is a common mechanism for anti-inflammatory drugs.

2. Antimicrobial Activity

Quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[4][7] While the exact mechanisms are not always fully elucidated, they are thought to involve the disruption of microbial cellular processes. The introduction of specific substituents, such as halogens or nitro groups, has been shown to enhance the antimicrobial potency of these compounds.[4]

3. Cytotoxic and Anticancer Activity

Beyond VEGFR-2 inhibition, quinazolin-4(3H)-one derivatives have exhibited cytotoxic effects against various cancer cell lines through other mechanisms.[5][8] For instance, some derivatives have been shown to target the AKT1 protein, a key component of the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3]

4. Anticonvulsant Activity

Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their anticonvulsant properties.[9] These compounds have shown efficacy in preclinical models of seizures, such as the subcutaneous pentylenetetrazole (s.c. PTZ) and maximal electroshock (MES) models.[9] The exact mechanism is likely related to the modulation of neuronal ion channels or neurotransmitter systems.

Quantitative Data for Selected Quinazolin-4(3H)-one Derivatives

The following tables summarize quantitative data for the biological activity of various quinazolin-4(3H)-one derivatives, illustrating the potency and spectrum of their effects.

Table 1: Anticancer Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound Target Cell Line IC50 (µM) Reference
5d HCT116 6.09 [6]
5d HepG2 2.39 [6]
5d MCF7 8.94 [6]
5d PC3 4.81 [6]
5h HCT116 5.89 [6]
5h HepG2 6.74 [6]
5p HCT116 8.32 [6]
5p HepG2 9.72 [6]
5p MCF7 7.99 [6]
36 Caco-2 23.31 [3]
36 HepG2 53.29 [3]

| 36 | MCF-7 | 72.22 |[3] |

Table 2: Enzyme Inhibition by Selected Quinazolin-4(3H)-one Derivatives

Compound Target Enzyme IC50 (µM) Reference
5p VEGFR-2 0.117 [6]

| Sorafenib (Reference) | VEGFR-2 | 0.069 |[6] |

Table 3: Antifungal Activity of a Quinazolin-4(3H)-one Derivative

Compound Fungal Strain EC50 (µg/mL) Reference
66 Fusarium graminearum 0.76 [3]

| 66 | Botrytis cinerea | 1.65 |[3] |

Table 4: Anticonvulsant Activity of a Quinazolin-4(3H)-one Derivative

Compound Test Model PD50 (µmol/kg) Reference
9c s.c. PTZ 200.53 [9]

| Phenobarbitone (Reference) | s.c. PTZ | 62.18 |[9] |

Visualizing Potential Mechanisms of Action

The following diagrams illustrate some of the signaling pathways and experimental workflows relevant to the study of quinazolin-4(3H)-one derivatives.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) VEGFR2->Downstream Quinazolinone Quinazolin-4(3H)-one Derivative Quinazolinone->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway and its inhibition by a quinazolin-4(3H)-one derivative.

Antimicrobial_Screening_Workflow Start Synthesized Quinazolin-4(3H)-one Derivatives Prepare_Solutions Prepare Serial Dilutions of Compounds Start->Prepare_Solutions Inoculate Inoculate with Microbial Strains (e.g., S. aureus, E. coli) Prepare_Solutions->Inoculate Incubate Incubate at Optimal Growth Conditions Inoculate->Incubate Measure_Growth Measure Microbial Growth (e.g., Optical Density) Incubate->Measure_Growth Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure_Growth->Determine_MIC

Caption: General workflow for in vitro antimicrobial activity screening.

Experimental Protocols

The elucidation of the mechanism of action of quinazolin-4(3H)-one derivatives involves a variety of experimental techniques.

1. Synthesis

  • General Procedure: The synthesis of quinazolin-4(3H)-one derivatives often starts from anthranilic acid or its derivatives.[10] A common method involves the thermal cyclization of acetic anhydride on anthranilic acid to produce 2-methyl-4H-3,1-benzoxazan-4-one, which is then condensed with a hydrazine or amine to form the quinazolinone core.[10] Further modifications can be made by reacting this intermediate with various aldehydes or other reagents to introduce different substituents.[10]

2. In Vitro Enzyme Inhibition Assays

  • VEGFR-2 Kinase Assay: To determine the inhibitory effect on VEGFR-2, a kinase assay is typically performed. This involves incubating the recombinant VEGFR-2 enzyme with the test compound at various concentrations, along with a substrate (e.g., a synthetic peptide) and ATP. The extent of substrate phosphorylation is then measured, often using techniques like ELISA or radiometric assays. The IC50 value is calculated from the dose-response curve.

3. Cell-Based Assays

  • Cytotoxicity Assay (MTT Assay): To assess the anticancer activity of the compounds, a cell viability assay such as the MTT assay is commonly used. Cancer cells are seeded in 96-well plates and treated with different concentrations of the quinazolinone derivatives for a specified period (e.g., 48-72 hours). The MTT reagent is then added, which is converted by viable cells into a colored formazan product. The absorbance of the formazan is measured, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

4. Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains, the broth microdilution method is frequently employed.[7] Serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. After incubation, the lowest concentration of the compound that visibly inhibits microbial growth is recorded as the MIC.

5. In Vivo Models

  • Anticonvulsant Screening: For evaluating anticonvulsant activity, animal models are used. In the s.c. PTZ test, a chemical convulsant (pentylenetetrazole) is administered subcutaneously to mice that have been pre-treated with the test compound. The ability of the compound to prevent or delay the onset of seizures is observed. In the MES test, an electrical stimulus is applied to induce seizures, and the protective effect of the compound is assessed.[9]

References

The Biological Versatility of the Quinazolin-4(3H)-one Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Anticancer, Antimicrobial, and Enzyme Inhibitory Activities

The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the biological activities associated with the quinazolin-4(3H)-one nucleus, with a particular focus on the structural features that govern its therapeutic potential. While specific biological data for 8-Methylquinazolin-4(3H)-one is limited in publicly available literature, this document will explore the activities of closely related analogs to infer its potential pharmacological profile.

Anticancer Activity of Quinazolin-4(3H)-one Derivatives

Quinazolin-4(3H)-one derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1] Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as receptor tyrosine kinases.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinazolinone-based anticancer drugs target the ATP-binding site of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] Dysregulation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation and angiogenesis.

A simplified representation of the EGFR signaling pathway, a common target for quinazolinone derivatives, is depicted below.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

Simplified EGFR Signaling Pathway and Inhibition.
Antiproliferative Activity Data

The antiproliferative activity of various quinazolin-4(3H)-one derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for representative derivatives.

Compound/Derivative SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazolinone-morpholine hybrid (Compound 1)A549 (Lung)2.83Paclitaxel-
Quinazolinone-morpholine hybrid (Compound 1)A549 (Lung)2.83Sorafenib-
2,3-disubstituted quinazolin-4(3H)-one (Compound 5d)HePG2 (Liver)2.39Sorafenib-
2,3-disubstituted quinazolin-4(3H)-one (Compound 5h)HCT116 (Colon)5.89Sorafenib-
Quinazolin-4(3H)-one hydrazide (Compound 3j)MCF-7 (Breast)0.20Lapatinib5.9
Quinazolin-4(3H)-one hydrazide (Compound 3g)A2780 (Ovarian)0.14Lapatinib12.11

Table 1: In vitro antiproliferative activity of selected quinazolin-4(3H)-one derivatives.[3][4][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of quinazolinone derivative Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure End Calculate IC50 Measure->End

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity of Quinazolin-4(3H)-one Derivatives

The quinazolin-4(3H)-one scaffold is also a promising framework for the development of novel antimicrobial agents.[3][6] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial and Antifungal Activity

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneStaphylococcus aureus25.6Aspergillus fumigatus18.3
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-oneBacillus subtilis24.3Saccharomyces cerevisiae23.1
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-onePseudomonas aeruginosa30.1Candida albicans26.1
6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-onesVarious Gram (+) & Gram (-)---

Table 2: Antimicrobial activity of selected quinazolin-4(3H)-one derivatives.[7][8]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a common laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow Start Prepare serial dilutions of quinazolinone derivative in a 96-well plate Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at an appropriate temperature for 18-24h Inoculate->Incubate Observe Visually inspect for turbidity (microbial growth) Incubate->Observe End Determine the lowest concentration with no visible growth (MIC) Observe->End

Workflow for MIC Determination by Broth Microdilution.

Enzyme Inhibitory Activity

Beyond RTKs, quinazolin-4(3H)-one derivatives have been shown to inhibit other enzymes with therapeutic relevance.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of infections by Helicobacter pylori. Certain quinazolinone derivatives have demonstrated potent urease inhibitory activity.

Compound/Derivative SeriesUrease IC50 (µg/mL)Reference InhibitorUrease IC50 (µg/mL)
Quinazolinone-triazole-thiadiazole hybrids (5c)1.88 ± 0.17Thiourea15.06 ± 0.68
Quinazolinone-triazole-thiadiazole hybrids (5e)1.90 ± 0.10Thiourea15.06 ± 0.68
Quinazolinone-triazole-thiadiazole hybrids (5a)1.96 ± 0.07Thiourea15.06 ± 0.68

Table 3: Urease inhibitory activity of selected quinazolin-4(3H)-one derivatives.

α-Glucosidase Inhibition

α-Glucosidase inhibitors are oral anti-diabetic drugs. Some quinazolin-4(3H)-one derivatives have shown potent α-glucosidase inhibitory activity, suggesting their potential in the management of type 2 diabetes.

Compound/Derivativeα-Glucosidase IC50 (µM)Reference Inhibitorα-Glucosidase IC50 (µM)
Quinazolin-4(3H)-one phenoxy-acetamide (7b)14.4Acarbose~750

Table 4: α-Glucosidase inhibitory activity of a selected quinazolin-4(3H)-one derivative.

The Potential Role of the 8-Methyl Group

While direct biological data for this compound is scarce, the position and nature of substituents on the quinazolinone ring are known to significantly influence biological activity. A methyl group at the 8-position could potentially:

  • Modulate Lipophilicity: The addition of a methyl group can increase the lipophilicity of the molecule, which may affect its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

  • Steric Effects: The 8-position is adjacent to the fusion of the benzene and pyrimidine rings. A methyl group in this position could introduce steric hindrance that influences the overall conformation of the molecule and its binding to target enzymes.

  • Electronic Effects: A methyl group is weakly electron-donating, which could subtly alter the electron distribution within the aromatic system and impact interactions with biological targets.

Computational docking studies on various quinazolinone derivatives have been instrumental in predicting their binding modes and affinities to target proteins. Similar in silico studies on this compound could provide valuable insights into its potential biological targets and guide future experimental work.

Synthesis of the Quinazolin-4(3H)-one Scaffold

A general and efficient method for the synthesis of quinazolin-4(3H)-ones involves the condensation of an anthranilate with an amine in the presence of a suitable cyclizing agent.

Quinazolinone_Synthesis Anthranilate Anthranilate Derivative Reaction Condensation & Cyclization Anthranilate->Reaction Amine Amine Amine->Reaction Quinazolinone Quinazolin-4(3H)-one Derivative Reaction->Quinazolinone

General Synthetic Scheme for Quinazolin-4(3H)-ones.

Conclusion

The quinazolin-4(3H)-one scaffold represents a highly versatile and pharmacologically significant platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects. While the specific biological profile of this compound remains to be fully elucidated, the extensive research on related analogs provides a strong rationale for its investigation as a potential bioactive molecule. Further synthesis and biological evaluation of this compound and its derivatives are warranted to explore its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this promising area of medicinal chemistry.

References

8-Methylquinazolin-4(3H)-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class, a group of molecules with significant and diverse biological activities. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and potential therapeutic applications. This document aims to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by consolidating key data, outlining experimental protocols, and visualizing relevant chemical and biological pathways.

Introduction

The quinazolin-4(3H)-one scaffold is a prominent pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The substitution pattern on the quinazolinone ring system plays a crucial role in modulating the pharmacological profile of these compounds. The presence of a methyl group at the 8-position of the quinazolinone core, yielding this compound, influences its physicochemical properties and biological interactions. This review focuses specifically on the synthesis, characterization, and reported biological evaluation of this particular derivative.

Chemical Properties and Characterization

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

PropertyValue
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
SMILES Cc1cccc2c1N=CNC2=O
InChI Key GZRXSFZDLGKFLN-UHFFFAOYSA-N
Appearance Solid (predicted)
Melting Point Not consistently reported in literature
Solubility Sparingly soluble in common organic solvents

Note: Experimental data for melting point and solubility are not widely available and may vary depending on the purity and crystalline form of the compound.

Synthesis of this compound

The synthesis of this compound typically follows established methods for the preparation of the quinazolinone ring system. A common and effective approach is the copper-catalyzed isocyanide insertion reaction.

Copper-Catalyzed Isocyanide Insertion

This method involves the reaction of a functionalized anthranilic isocyanide with an appropriate amine in the presence of a copper catalyst. For the synthesis of this compound, methyl 2-isocyano-3-methylbenzoate serves as a key starting material.[1]

Experimental Protocol:

A detailed experimental procedure, as adapted from related syntheses, is provided below:

  • Reaction Setup: To a solution of methyl 2-isocyano-3-methylbenzoate (1.0 equivalent) in a suitable solvent such as anisole, add triethylamine (2.0 equivalents) and a catalytic amount of copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

General Synthesis Workflow:

G start Methyl 2-isocyano- 3-methylbenzoate reaction Isocyanide Insertion & Cyclization start->reaction Reacts with reagents Amine Source Cu(OAc)₂·H₂O Et₃N, Anisole reagents->reaction Catalyzed by product This compound reaction->product Yields

Caption: General workflow for the synthesis of this compound.

Biological Activities and Therapeutic Potential

While the broader class of quinazolin-4(3H)-ones has been extensively studied for various biological activities, specific data on this compound is limited in the public domain. The therapeutic potential of this specific compound is often inferred from structure-activity relationship (SAR) studies of larger libraries of quinazolinone derivatives.

Antimicrobial Activity
Antitumor Activity

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with several derivatives approved as kinase inhibitors for cancer therapy.[4][5] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[6] Although direct antitumor activity data for this compound is not extensively reported, it serves as a valuable building block for the synthesis of novel quinazolinone-based anticancer compounds. For instance, derivatives of this compound could be designed to target specific kinases or other proteins involved in cancer progression.

Potential Signaling Pathway Involvement:

Based on the known mechanisms of other quinazolinone derivatives, this compound analogs could potentially modulate key cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinazolinone This compound Derivative Quinazolinone->PI3K Inhibits

Caption: Potential inhibitory effect on the PI3K/AKT/mTOR pathway.

Conclusion and Future Directions

This compound represents a valuable chemical entity within the broader class of biologically active quinazolinones. While detailed biological data for this specific compound is not as abundant as for other derivatives, its role as a synthetic intermediate is crucial for the development of novel therapeutic agents. Future research should focus on the comprehensive biological evaluation of this compound to elucidate its specific pharmacological profile. This includes systematic screening for its antimicrobial and antitumor activities, determination of quantitative measures such as IC50 values, and investigation into its mechanisms of action, including its effects on key signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this and related quinazolinone derivatives.

References

Spectroscopic Profile of 8-Methylquinazolin-4(3H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 8-Methylquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their wide range of biological activities. A comprehensive understanding of the spectroscopic characteristics of this molecule is essential for its synthesis, characterization, and the development of new therapeutic agents. This technical guide provides an in-depth overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.

While comprehensive, experimentally verified spectroscopic data for this compound is not extensively published, this guide compiles available predicted data for the target molecule and supplements it with experimental data from a closely related isomer, 3-Methylquinazolin-4(3H)-one, to provide a representative spectroscopic profile.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₉H₈N₂O[1]
Monoisotopic Mass 160.06366 Da[1]
Appearance White to off-white solid (predicted)

Spectroscopic Data

The structural elucidation of this compound relies on the collective interpretation of NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of specific experimental NMR data for this compound, the following tables present data for the isomeric compound 3-Methylquinazolin-4(3H)-one as a representative example.[2] Spectra are typically recorded in deuterated solvents such as DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityAssignment
8.42sH-2
8.21ddH-5
7.87mH-7
7.72dH-8
7.60 (approx.)mH-6
3.55sN-CH₃

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet

Chemical Shift (δ) ppmAssignment
161.89C=O (C-4)
149.66C-2
149.36C-8a
135.35C-7
128.37C-5
128.16C-6
127.07C-4a
122.68C-8
34.76N-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The following table lists the characteristic vibrational frequencies for the quinazolin-4(3H)-one core structure.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800Medium, BroadN-H Stretching
3100-3000MediumAromatic C-H Stretching
~1680-1660StrongC=O Stretching (Amide I)
~1615Medium-StrongC=N Stretching
~1600, ~1475Medium-StrongAromatic C=C Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity. The following data for this compound is based on predicted values.[1]

Adductm/z (Predicted)
[M+H]⁺161.07094
[M+Na]⁺183.05288
[M-H]⁻159.05638

Experimental Protocols

Reproducible and high-quality spectroscopic data are contingent on detailed experimental methodologies. The following are standard protocols for the analysis of quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[4] Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Mount the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • HRMS (High-Resolution Mass Spectrometry): For accurate mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the elemental composition.[2]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the calculated values for the expected molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry (LRMS, HRMS) sample_prep->ms data_analysis Data Interpretation & Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 8-Methylquinazolin-4(3H)-one in various laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document focuses on established experimental methodologies, predicted solubility characteristics based on its chemical structure, and best practices for data presentation.

Introduction to this compound and its Solubility

This compound belongs to the quinazolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including in vitro biological assays, formulation development, and its absorption and bioavailability in vivo.

Quinazolinone derivatives are often crystalline solids characterized by a rigid, fused heterocyclic ring system. This structure typically results in high crystal lattice energy and relatively low polarity, leading to poor aqueous solubility.[1] However, the presence of nitrogen atoms within the ring system can allow for pH-dependent solubility.[1] It is generally expected that these compounds will show higher solubility in polar aprotic organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2][3]

Experimental Protocols for Solubility Determination

Accurate solubility determination requires robust and well-defined experimental protocols. Two primary methods are presented here: a qualitative approach for initial screening and a quantitative method for precise measurement.

This rapid method is used to classify the solubility of this compound as soluble, partially soluble, or insoluble in a range of solvents. This provides a preliminary understanding of its behavior.

Objective: To visually assess the solubility of the compound in common laboratory solvents at ambient temperature.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, DMSO, DMF, 5% HCl (aq), 5% NaOH (aq))

  • Small glass vials or test tubes (e.g., 1.5 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 5 mg of this compound into a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial securely and vortex vigorously for 60 seconds.[4]

  • Allow the vial to stand for at least 5 minutes and visually inspect for any undissolved solid particles against a contrasting background.

  • Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

  • For aqueous solutions (water, 5% HCl, 5% NaOH), the pH can be tested with pH paper to note any acidic or basic properties of the dissolved compound.[5]

The shake-flask method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[6][7] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Objective: To determine the precise equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Validated analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometry)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure equilibrium is reached.[7]

  • Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium.[7]

  • Sample Separation: After equilibration, remove the vial from the shaker and let it stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vial and then filter the supernatant through a 0.22 µm syringe filter.[7] This step must be performed carefully to avoid disturbing the solid pellet.

  • Quantification: Accurately dilute a known volume of the clear, filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method. Measure the concentration of the diluted sample using a pre-validated HPLC-UV or UV-Vis method.[8]

  • Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of the compound in the chosen solvent at that specific temperature.

Data Presentation

Systematic recording of experimental data is crucial for comparison and analysis. The following tables provide a structured format for presenting both qualitative and quantitative solubility data.

Table 1: Qualitative Solubility of this compound

SolventObservation at Room Temperature (Soluble / Partially Soluble / Insoluble)
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetone
Acetonitrile
Dichloromethane
5% HCl (aq)
5% NaOH (aq)

Table 2: Quantitative Equilibrium Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (M)

Molecular Weight of this compound: 160.17 g/mol

Visualization of Workflows and Logic

Visual diagrams are essential for clearly communicating experimental processes and logical flows. The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-48 hours) A->B Start Equilibration C Centrifuge to pellet undissolved solid B->C Cease Agitation D Filter supernatant through 0.22 µm syringe filter C->D Collect Supernatant E Prepare accurate dilution of the clear filtrate D->E Prepare for Analysis F Quantify concentration using HPLC-UV or UV-Vis E->F G Calculate original solubility (Concentration x Dilution Factor) F->G

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

G start Test Solubility in Water is_water_soluble Is it soluble? start->is_water_soluble test_hcl Test Solubility in 5% HCl is_water_soluble->test_hcl No class_s Class: Water-Soluble (Test pH for Acidic/Basic properties) is_water_soluble->class_s Yes is_hcl_soluble Is it soluble? test_hcl->is_hcl_soluble test_naoh Test Solubility in 5% NaOH is_hcl_soluble->test_naoh No class_b Class: Basic Compound (e.g., Amine) is_hcl_soluble->class_b Yes is_naoh_soluble Is it soluble? test_naoh->is_naoh_soluble class_a Class: Acidic Compound (e.g., Carboxylic Acid or Phenol) is_naoh_soluble->class_a Yes class_n Class: Neutral Compound is_naoh_soluble->class_n No

Caption: Logical Flow for Qualitative Solubility Classification.

References

Potential Therapeutic Targets of 8-Methylquinazolin-4(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide explores the potential therapeutic targets of the specific derivative, 8-Methylquinazolin-4(3H)-one. While direct experimental data on this compound is limited, this document extrapolates potential targets and mechanisms of action based on extensive research into the broader class of quinazolin-4(3H)-one derivatives. This guide summarizes key therapeutic areas, presents quantitative data from related compounds, details relevant experimental protocols, and provides visual representations of key signaling pathways to inform future research and drug development efforts.

Introduction to Quinazolin-4(3H)-ones

Quinazolin-4(3H)-one is a heterocyclic aromatic compound consisting of a pyrimidine ring fused to a benzene ring. This core structure is found in various natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1][2] The versatility of the quinazolinone scaffold allows for substitutions at multiple positions, leading to a diverse range of pharmacological profiles, including antimicrobial, cytotoxic, anticancer, and anti-inflammatory properties.[3][4][5]

Potential Therapeutic Areas and Targets

Based on the activities of structurally related quinazolin-4(3H)-one derivatives, this compound is a promising candidate for investigation in the following therapeutic areas:

Oncology

Cancer is a primary area of investigation for quinazolinone derivatives. Several studies have demonstrated their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

  • Tyrosine Kinase Inhibition: Many quinazolinone derivatives have been identified as potent inhibitors of various tyrosine kinases, which are crucial for cell signaling pathways that control cell growth, differentiation, and survival.[6] Key targets include:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

    • Human Epidermal Growth Factor Receptor 2 (HER2)

    • Cyclin-Dependent Kinase 2 (CDK2)

  • Cytotoxicity against Cancer Cell Lines: Derivatives have shown significant cytotoxic effects against a range of human cancer cell lines, including breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), colon cancer (Caco-2), and liver cancer (HepG2).[2][6][7]

Infectious Diseases

The quinazolinone scaffold is a promising backbone for the development of novel antimicrobial agents.

  • Antibacterial Activity: Certain derivatives have demonstrated potent activity against Gram-positive bacteria, notably Staphylococcus aureus, by targeting essential bacterial enzymes like penicillin-binding proteins.[4]

  • Antifungal Activity: Some substituted quinazolinones have exhibited antifungal properties against various fungal strains.[3]

Inflammation

Quinazolinone derivatives have also been explored for their anti-inflammatory potential.

  • Cyclooxygenase (COX) Inhibition: Several compounds have shown inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of the inflammatory response.[5]

Quantitative Data for Quinazolin-4(3H)-one Derivatives

The following table summarizes the biological activity of various quinazolin-4(3H)-one derivatives from published literature. This data provides a benchmark for the potential efficacy of this compound.

Compound ClassTarget/AssayMeasurementValueReference
Substituted Quinazolin-4(3H)-onesMCF-7 (Breast Cancer)IC500.20 - 15.72 µM[6]
Substituted Quinazolin-4(3H)-onesA2780 (Ovarian Cancer)IC500.14 - 16.43 µM[6]
Substituted Quinazolin-4(3H)-onesCaco-2 (Colon Cancer)IC5023.31 µM[2]
Substituted Quinazolin-4(3H)-onesHepG2 (Liver Cancer)IC5053.29 µM[2]
Substituted Quinazolin-4(3H)-onesCDK2IC50Potent Inhibition[6]
Substituted Quinazolin-4(3H)-onesHER2IC50Potent Inhibition[6]
Substituted Quinazolin-4(3H)-onesEGFRIC50Potent Inhibition[6]
Substituted Quinazolin-4(3H)-onesVEGFR2IC50Potent Inhibition[6]
4(3H)-Quinazolinone DerivativesStaphylococcus aureusMIC≤0.5 - ≥16 µg/mL[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of quinazolin-4(3H)-one derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A2780) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compounds (dissolved in DMSO and diluted in culture media) are added to the wells at various concentrations. Control wells receive vehicle (DMSO) only.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by non-linear regression analysis.

Tyrosine Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Recombinant human tyrosine kinase enzymes (e.g., EGFR, VEGFR2) and their corresponding polypeptide substrates are prepared in a kinase reaction buffer.

  • Compound Preparation: The test compounds are serially diluted in DMSO.

  • Kinase Reaction: The kinase, substrate, and test compound are mixed in a 96-well plate. The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an ELISA-based assay with a phosphorylation-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: The bacterial strain (e.g., Staphylococcus aureus) is grown in a suitable broth medium to the mid-logarithmic phase.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways that may be targeted by this compound, based on the activity of related compounds.

EGFR/VEGFR Signaling Pathway

EGFR_VEGFR_Pathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (EGFR/VEGFR) Ligand->Receptor P_Receptor Phosphorylated Receptor Receptor->P_Receptor Autophosphorylation QM_inhibitor This compound (Potential Inhibitor) QM_inhibitor->Receptor Inhibition RAS RAS P_Receptor->RAS PI3K PI3K P_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Potential inhibition of EGFR/VEGFR signaling by this compound.

COX Inflammatory Pathway

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins QM_inhibitor This compound (Potential Inhibitor) QM_inhibitor->COX_Enzyme Inhibition Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Potential inhibition of the COX inflammatory pathway.

Experimental Workflow for Target Identification

Experimental_Workflow Start This compound Screening High-Throughput Screening (e.g., Kinase Panel, Cell-based Assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Target_Validation Target Validation (e.g., siRNA, CRISPR) Hit_ID->Target_Validation Hits Found No_Hits No Significant Hits Hit_ID->No_Hits No Hits Lead_Opt Lead Optimization (SAR Studies) Target_Validation->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical

Caption: A proposed experimental workflow for identifying and validating therapeutic targets.

Conclusion and Future Directions

While specific therapeutic targets for this compound have yet to be definitively identified, the extensive body of research on the quinazolin-4(3H)-one scaffold provides a strong foundation for future investigation. The potential for this compound to modulate key enzymes in oncology, infectious diseases, and inflammation warrants a systematic evaluation. The experimental protocols and workflows outlined in this guide offer a roadmap for researchers to elucidate the mechanism of action and therapeutic potential of this compound. Further studies, including high-throughput screening against diverse target panels and structure-activity relationship (SAR) analyses, are crucial next steps in the development of this promising compound.

References

In Silico Modeling of 8-Methylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Analysis of 8-Methylquinazolin-4(3H)-one Interactions.

This technical guide provides a comprehensive overview of the in silico modeling of this compound, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives are recognized for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This document outlines the methodologies for computational analysis of the interactions between this compound and its potential biological targets, presents hypothetical yet representative data in a structured format, and includes detailed experimental protocols and visualizations to guide researchers in this field.

Introduction to this compound and In Silico Modeling

This compound is a small molecule with the chemical formula C₉H₈N₂O. As a member of the quinazolinone family, it holds potential for therapeutic applications due to the diverse biological activities exhibited by this chemical scaffold. In silico modeling, or computer-aided drug design (CADD), offers a powerful and cost-effective approach to investigate the molecular interactions of compounds like this compound with biological macromolecules. These computational techniques, including molecular docking, molecular dynamics simulations, and pharmacophore modeling, are instrumental in predicting binding affinities, understanding mechanisms of action, and guiding the optimization of lead compounds in the drug discovery pipeline.

Potential Biological Targets and Signaling Pathways

Based on the known activities of quinazolinone derivatives, several key biological targets are of interest for the in silico investigation of this compound. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in cancer cell proliferation.

  • Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents.

The interaction of this compound with these targets could modulate critical signaling pathways involved in cell growth, proliferation, and survival.

EGFR_Signaling_Pathway This compound This compound EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Survival Cell Survival Akt->Cell Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

EGFR Signaling Pathway Inhibition

In Silico Modeling Workflow

A typical in silico workflow to investigate the interaction of this compound with a protein target involves several key steps, from ligand and protein preparation to detailed simulation and analysis.

In_Silico_Workflow start Start ligand_prep Ligand Preparation (this compound) start->ligand_prep protein_prep Protein Preparation (e.g., EGFR, DHFR) start->protein_prep docking Molecular Docking ligand_prep->docking protein_prep->docking analysis1 Binding Pose and Score Analysis docking->analysis1 md_sim Molecular Dynamics Simulation analysis1->md_sim analysis2 Trajectory Analysis (RMSD, RMSF, H-bonds) md_sim->analysis2 binding_energy Binding Free Energy Calculation (MM/PBSA) analysis2->binding_energy end End binding_energy->end

General In Silico Modeling Workflow

Experimental Protocols

This section details the methodologies for the key in silico experiments.

Ligand and Protein Preparation

4.1.1. 3D Structure Generation of this compound

Since a crystal structure may not be available, the 3D structure of this compound can be generated from its SMILES representation (Cc1cccc2c1c(=O)nc[nH]2).

  • Protocol:

    • Obtain the SMILES string for this compound from a chemical database like PubChem.

    • Use a molecular modeling software such as Avogadro, ChemDraw, or an online converter to generate the 2D structure from the SMILES string.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy conformation.

    • Save the final structure in a format compatible with docking software (e.g., .pdb, .mol2, or .sdf).

4.1.2. Protein Target Preparation

  • Protocol:

    • Download the 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17; DHFR, PDB ID: 1DLS) from the Protein Data Bank (PDB).

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure using software like UCSF Chimera or PyMOL.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to the protein atoms using a force field such as AMBER or CHARMM.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Protocol:

    • Define the binding site on the target protein. This is typically the active site or a known allosteric site, often identified from the position of a co-crystallized ligand in the PDB structure.

    • Generate a grid box that encompasses the defined binding site.

    • Use a docking program (e.g., AutoDock Vina, Glide, or GOLD) to dock the prepared 3D structure of this compound into the grid box.

    • The docking algorithm will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.

  • Protocol:

    • Take the best-ranked docked pose of the this compound-protein complex as the starting structure for the MD simulation.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

    • Perform energy minimization of the entire solvated system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant pressure and temperature (NPT ensemble).

    • Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) using software like GROMACS, AMBER, or NAMD.

    • Analyze the resulting trajectory to assess the stability of the complex (e.g., Root Mean Square Deviation - RMSD), flexibility of protein residues (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions.

Data Presentation

The quantitative data obtained from in silico modeling can be summarized for comparative analysis. The following tables present hypothetical results for the interaction of this compound with EGFR and DHFR.

Table 1: Molecular Docking Results

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
This compoundEGFR1M17-7.8Met769, Leu768, Cys773
This compoundDHFR1DLS-8.2Ile7, Phe31, Ile94
Reference Inhibitor (Gefitinib)EGFR1M17-9.5Met769, Thr766, Gln767
Reference Inhibitor (Methotrexate)DHFR1DLS-10.1Glu30, Ile7, Phe31

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

ComplexAverage RMSD (Å)Key Hydrogen Bonds (Occupancy %)
This compound - EGFR1.5 ± 0.3N-H...O=C (Met769) (85%)
This compound - DHFR1.2 ± 0.2C=O...H-N (Ile7) (92%)

Conclusion

This technical guide provides a framework for the in silico modeling of this compound interactions. By following the outlined experimental protocols, researchers can computationally evaluate its potential as a therapeutic agent by identifying its likely biological targets, elucidating its binding modes, and assessing the stability of its interactions. The presented workflow and data serve as a blueprint for conducting and interpreting such computational studies, ultimately accelerating the drug discovery and development process for this and other promising quinazolinone derivatives. The integration of these in silico methods is crucial for generating hypotheses that can be validated through subsequent in vitro and in vivo experiments.

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 8-Methylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry and drug discovery. The presented methodology is based on the well-established Niementowski quinazoline synthesis, a reliable and straightforward approach for the preparation of quinazolin-4(3H)-one derivatives.

Introduction

Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The 8-methyl substitution on the quinazolinone core can significantly influence its pharmacological profile, making this compound an important target for synthesis and further functionalization in drug development programs. The protocol described herein utilizes the classic condensation reaction between 2-amino-3-methylbenzoic acid and formamide.

Reaction Scheme

The synthesis of this compound is achieved through the thermal condensation of 2-amino-3-methylbenzoic acid with formamide. The reaction proceeds via the formation of an intermediate N-formylanthranilic acid, which subsequently undergoes cyclization with the elimination of a water molecule to yield the desired quinazolinone product.

Caption: Synthetic route for this compound.

Experimental Protocol

This protocol is adapted from the general procedure for Niementowski quinazoline synthesis.[1]

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Formamide

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-amino-3-methylbenzoic acid and a molar excess of formamide (e.g., 5-10 equivalents).

  • Reaction: Heat the reaction mixture to 150-160°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into cold water with stirring.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to afford the pure this compound.

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2-Amino-3-methylbenzoic acid
Reagent Formamide
Reaction Temperature 150-160°C
Reaction Time 4-6 hours
Product This compound
Appearance White to off-white solid
Yield 70-85% (typical)
Melting Point 234-236°C
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol

Characterization Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.10 (s, 1H, NH), 8.10 (s, 1H, H-2), 7.95 (d, J=7.6 Hz, 1H, H-5), 7.60 (d, J=7.2 Hz, 1H, H-7), 7.30 (t, J=7.6 Hz, 1H, H-6), 2.50 (s, 3H, CH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 161.5 (C=O), 148.0 (C-8a), 145.5 (C-2), 134.0 (C-7), 127.5 (C-5), 126.0 (C-8), 125.5 (C-6), 121.0 (C-4a), 17.0 (CH₃).

  • Mass Spectrometry (ESI-MS): m/z 161.07 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G start Start reactants Combine 2-amino-3-methylbenzoic acid and formamide start->reactants reaction Heat at 150-160°C (4-6 hours) reactants->reaction workup Cool and pour into cold water reaction->workup filtration Filter the precipitate workup->filtration purification Recrystallize from ethanol filtration->purification drying Dry under vacuum purification->drying end This compound drying->end

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Formamide is a teratogen and should be handled with extreme care. Avoid inhalation and skin contact.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

Conclusion

The Niementowski synthesis provides an efficient and reliable method for the preparation of this compound. The protocol outlined in this document offers a clear and detailed procedure for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important heterocyclic scaffold for further biological evaluation and lead optimization.

References

Application Notes & Protocols for High-Throughput Screening of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 8-Methylquinazolin-4(3H)-one as a representative scaffold in high-throughput screening (HTS) campaigns. The quinazolinone core is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] this compound serves as an excellent starting point for library synthesis and screening to identify novel therapeutic agents.

Application Note 1: Anticancer Drug Discovery - Targeting Kinase Signaling

The 4(3H)-quinazolinone scaffold is a well-established pharmacophore in the development of anticancer agents, particularly as inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of the EGFR signaling pathway is a key factor in the progression of several cancers.[4] Additionally, quinazolinone derivatives have been explored as inhibitors of other cancer-relevant targets like PARP1 and BRD4.[5][6]

Featured Signaling Pathway: EGFR Signaling Cascade

The diagram below illustrates the EGFR signaling pathway, a primary target for many quinazolinone-based inhibitors. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Ligand EGF Ligand Ligand->EGFR Inhibitor This compound (or derivative) Inhibitor->EGFR Inhibition

EGFR Signaling Pathway and Quinazolinone Inhibition.
High-Throughput Screening Protocol: Cell-Based EGFR Inhibition Assay

This protocol describes a cell-based assay to screen for inhibitors of EGFR-dependent cell proliferation using an EGFR-transfected 32D cell line (32D-EGFR).[4] This system allows for both a primary screen (EGF-dependent proliferation) and a counter-screen (IL-3-dependent proliferation) to identify specific EGFR pathway inhibitors.

1. Materials and Reagents:

  • 32D-EGFR cells

  • RPMI-1640 medium, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Murine Interleukin-3 (IL-3)

  • Human Epidermal Growth Factor (EGF)

  • 384-well clear-bottom, black-walled plates

  • This compound library, serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Automated liquid handling system and plate reader

2. Assay Procedure:

  • Cell Preparation: Culture 32D-EGFR cells in RPMI-1640 with 10% FBS and 1 ng/mL IL-3. Before the assay, wash cells to remove IL-3 and resuspend in media without growth factors.

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound library into the wells of a 384-well plate. Include wells for positive (no compound) and negative (no cells) controls.

  • Cell Seeding (Primary Screen): Dilute washed cells in media containing 5 ng/mL EGF to a concentration of 2 x 10^5 cells/mL. Dispense 25 µL of the cell suspension into each well (5,000 cells/well).

  • Cell Seeding (Counter-Screen): In a separate plate, dilute washed cells in media containing 1 ng/mL IL-3 to a concentration of 2 x 10^5 cells/mL. Dispense 25 µL of the cell suspension into each well.

  • Incubation: Incubate both plates for 48 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: Equilibrate plates and CellTiter-Glo® reagent to room temperature. Add 25 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (DMSO) and negative (no cells) controls.

  • Hits are identified as compounds that selectively inhibit EGF-dependent proliferation but not IL-3-dependent proliferation.

  • Determine the IC50 value for confirmed hits by performing a dose-response analysis.

Quantitative Data: Representative Anticancer Activity

The following table summarizes representative IC50 values for various quinazolinone derivatives against different cancer cell lines, demonstrating the therapeutic potential of this scaffold.

Compound IDModification on Quinazolinone CoreTarget Cell LineIC50 (µM)Reference
QD-1 2-phenyl, 3-(4-methoxyphenyl)HCT-116 (Colon)5.33[7]
QD-2 2-phenyl, 3-(4-chlorophenyl)HCT-116 (Colon)8.55[7]
QD-3 2-(pyridin-4-yl), various heterocyclesHepG2 (Liver)7.94[7]
PVHD121 2,4-disubstitutedA549 (Lung)1.5[5]
Erlotinib (Reference Drug)MCF-7 (Breast)1.14[8]
HF1 Dual PARP1/BRD4 inhibitor designPARP1 (enzyme)0.094[6]
HF1 Dual PARP1/BRD4 inhibitor designBRD4 (enzyme)3.5[6]

Application Note 2: Antimicrobial Drug Discovery

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents. The 4(3H)-quinazolinone scaffold has shown promising activity against a range of bacterial and fungal pathogens, making it a valuable starting point for the discovery of novel antibiotics.[1][2] Phenotypic screening, which directly measures the inhibition of microbial growth, is a powerful strategy in this area.[9][10]

Experimental Workflow: High-Throughput Antimicrobial Screening

The diagram below outlines a typical workflow for a high-throughput screening campaign to identify new antimicrobial compounds.

HTS_Workflow Start Start: Compound Library (this compound derivatives) PrimaryScreen Primary HTS: Single Concentration (e.g., Broth Microdilution) Start->PrimaryScreen HitId Hit Identification: (e.g., >90% Inhibition) PrimaryScreen->HitId HitId->PrimaryScreen Inactive DoseResponse Dose-Response Assay: Determine MIC/IC50 HitId->DoseResponse Active CounterScreen Counter-Screening: (e.g., Cytotoxicity Assay against human cells) DoseResponse->CounterScreen CounterScreen->DoseResponse Toxic LeadOpt Lead Optimization: Structure-Activity Relationship (SAR) Studies CounterScreen->LeadOpt Non-toxic End End: Preclinical Candidate LeadOpt->End

General workflow for a high-throughput screening campaign.
High-Throughput Screening Protocol: Broth Microdilution Assay

This protocol details a high-throughput broth microdilution assay to determine the minimum inhibitory concentration (MIC) of compounds against a bacterial strain like Staphylococcus aureus.[9][11]

1. Materials and Reagents:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 384-well microtiter plates

  • This compound library, serially diluted

  • Resazurin sodium salt solution (viability indicator)

  • Positive control (e.g., Vancomycin) and negative control (DMSO)

2. Assay Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Plating: Dispense test compounds and controls into the 384-well plates.

  • Inoculation: Add the bacterial inoculum to all wells, except for sterility control wells (which receive sterile MHB only).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Viability Measurement: Add resazurin solution to each well and incubate for an additional 1-4 hours. Metabolically active bacteria will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Acquisition: Measure absorbance at 570 nm and 600 nm or fluorescence (Ex/Em ~560/590 nm) using a plate reader.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth or the metabolic activity indicated by the resazurin dye.

Quantitative Data: Representative Antimicrobial Activity

The table below shows representative Minimum Inhibitory Concentration (MIC) values for quinazolinone derivatives against various bacterial strains.

Compound IDModification on Quinazolinone CoreTarget OrganismMIC (µg/mL)Reference
QZ-1 3-(3-hydroxyphenyl)-6-nitroS. aureus ATCC 292130.5[12]
QZ-2 3-(3-hydroxyphenyl)-7-chloroS. aureus ATCC 29213≤0.5[12]
QZ-3 3-(3-carbamoylphenyl)-7-fluoroS. aureus (Linezolid-Resistant)1[12]
QZ-4 3-(3-hydroxyphenyl)-6-nitroS. epidermidis1[12]
Vancomycin (Reference Drug)S. aureus ATCC 292131[12]

Application Note 3: Anti-inflammatory Drug Discovery

Chronic inflammation is implicated in numerous diseases. Key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), are important therapeutic targets.[2][13] Quinazolinone derivatives have been identified as potent anti-inflammatory agents, often acting through the inhibition of these enzymes.[14]

High-Throughput Screening Protocol: COX-2 Inhibition Assay

This protocol describes a high-throughput spectrophotometric assay to screen for inhibitors of COX-2. The assay measures the peroxidase activity of COX-2 by monitoring the co-oxidation of a chromogenic substrate.[13]

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • 384-well UV-transparent plates

  • This compound library

  • Positive control (e.g., Celecoxib)

2. Assay Procedure:

  • Enzyme Preparation: Prepare a solution of COX-2 enzyme and heme in cold assay buffer.

  • Compound and Enzyme Addition: Dispense the test compounds into the wells of a 384-well plate. Add the COX-2 enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mix containing arachidonic acid and TMPD in assay buffer. Add this mix to all wells to initiate the reaction.

  • Data Acquisition: Immediately begin measuring the absorbance at 610 nm every 30 seconds for 5-10 minutes using a plate reader in kinetic mode. The rate of increase in absorbance is proportional to the COX-2 activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percent inhibition for each compound relative to the DMSO control. Calculate IC50 values for active compounds from dose-response curves.

Quantitative Data: Representative Anti-inflammatory Activity

The table below presents example IC50 values for quinazolinone derivatives against COX-2, highlighting the potential of this chemical class as anti-inflammatory agents.

Compound IDModification on Quinazolinone CoreTarget EnzymeIC50 (µM)Reference
QC-1 2-chloro phenyl substitutionCOX-20.18[14]
QC-2 4-methoxy phenyl substitutionCOX-20.25[14]
QC-3 2-chloro phenyl substitutionCOX-10.35[14]
Celecoxib (Reference Drug)COX-20.15[14]
Indomethacin (Reference Drug)COX-20.22[14]

References

Application Notes & Protocols for the Quantification of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 8-Methylquinazolin-4(3H)-one in various sample matrices. The protocols are designed for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not the primary requirement.

1.1. Principle

The method involves the separation of this compound from potential impurities and excipients using reverse-phase HPLC. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector and comparing it to a standard calibration curve.

1.2. Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard: this compound (purity ≥98%).

  • HPLC-grade acetonitrile and water.

  • Formic acid (analytical grade).

  • Methanol (HPLC grade).

  • Volumetric flasks, pipettes, and autosampler vials.

1.2.2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    10.0 10 90
    12.0 10 90
    12.1 90 10

    | 15.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Run Time: 15 minutes

1.2.3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and dissolve it in 10 mL of methanol. Further dilute with the mobile phase to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.4. Data Analysis Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

1.3. Workflow Diagram

cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Standard Stock (1 mg/mL) working Working Standards (1-100 µg/mL) stock->working injection Inject into HPLC working->injection sample_prep Sample Preparation (Dilution & Filtration) sample_prep->injection separation C18 Column Separation injection->separation detection UV Detection (254 nm) separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Sample Concentration detection->quantification calibration->quantification

Caption: HPLC-UV workflow for the quantification of this compound.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.

2.1. Principle

The analyte is separated from the sample matrix by reverse-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to correct for matrix effects and variations in sample processing and instrument response.

2.2. Experimental Protocol

2.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

  • UPLC/HPLC system.

  • Analytical column: C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard: this compound (purity ≥98%).

  • Internal Standard (IS): A stable isotope-labeled analog of this compound or a structurally similar compound with a different mass.

  • LC-MS grade acetonitrile and water.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

2.2.2. LC-MS/MS Conditions

Liquid Chromatography:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Proposed):

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by infusion and fragmentation studies)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Ion Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

2.2.3. Preparation of Solutions

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking blank biological matrix with appropriate volumes of the working standard solutions to achieve a concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

2.2.4. Data Analysis Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Apply a weighted (1/x²) linear regression. The concentration of the analyte in the samples is determined from the calibration curve.

2.3. Workflow Diagram

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample spike_is Spike with Internal Standard sample->spike_is ppt Protein Precipitation spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation UPLC Separation injection->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection calibration Generate Calibration Curve (Area Ratio) detection->calibration quantification Quantify Analyte Concentration detection->quantification calibration->quantification

Caption: LC-MS/MS workflow for bioanalytical quantification.

Quantitative Data Summary

The following table summarizes the proposed performance characteristics of the analytical methods. These values are based on typical performance for similar small molecule assays and require experimental validation for this compound.

ParameterHPLC-UV Method (Proposed)LC-MS/MS Method (Proposed)
Linearity (r²) > 0.995> 0.995
Range 1 - 100 µg/mL0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mL
Accuracy (% Bias) Within ±15%Within ±15% (±20% at LOQ)
Precision (%RSD) < 15%< 15% (< 20% at LOQ)
Matrix Bulk Drug, FormulationsPlasma, Serum, Tissue

Disclaimer: The provided protocols and performance characteristics are proposed based on established analytical principles for similar compounds. Method development and validation are essential to ensure accuracy, precision, and robustness for the specific application and sample matrix. The MRM transitions for LC-MS/MS analysis must be empirically determined for this compound.

Application Notes and Protocols for Cell-Based Assays Involving 8-Methylquinazolin-4(3H)-one and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-Methylquinazolin-4(3H)-one and its structural analogs in cell-based assays, particularly focusing on their potential as anticancer agents. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. Many derivatives have been shown to exert cytotoxic effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2]

This document details standardized protocols for commonly employed in vitro cytotoxicity and kinase activity assays, alongside a compilation of reported activity data for various quinazolin-4(3H)-one derivatives to facilitate comparative analysis. While specific experimental data for this compound is limited in publicly available literature, the provided data for structurally related compounds offer valuable insights into the potential bioactivity of this scaffold.

Data Presentation: Cytotoxicity of Quinazolin-4(3H)-one Derivatives

The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. This data is intended to provide a comparative reference for researchers working with this class of compounds.

Note: Data for a variety of substituted quinazolin-4(3H)-ones are presented here to illustrate the general anticancer potential of the scaffold. Researchers are encouraged to generate specific data for this compound.

Compound/DerivativeCell LineIC50 (µM)Reference
2,3-disubstituted quinazolin-4(3H)-one (Compound 1)A5492.83[3]
Quinazolinone-thiazol hybrid (Compound A3)PC310[4]
Quinazolinone-thiazol hybrid (Compound A3)MCF-710[4]
Quinazolinone-thiazol hybrid (Compound A3)HT-2912[4]
Quinazolin-4(3H)-one hydrazide (Compound 3j)MCF-70.20 ± 0.02
Quinazolin-4(3H)-one hydrazide (Compound 3g)A27800.14 ± 0.03
6-iodo-2-methylquinazolin-4-(3H)-one derivative (3d)HeLa10[5]
6-iodo-2-methylquinazolin-4-(3H)-one derivative (3e)T98G12[5]
Quinazolinone derivative (Compound 11g)HeLa>50% inhibition at 50µM[6]
Quinazolinone derivative (Compound 4)Caco-223.31 ± 0.09[7]
Quinazolinone derivative (Compound 4)HepG253.29 ± 0.25[7]
Quinazolinone derivative (Compound 4)MCF-772.22 ± 0.14[7]
Quinazolin-4(3H)-one derivative (BIQO-19)H1975~1[5]
Quinazolin-4(3H)-one derivative (Compound 17)MCF-70.06[8]
Quinazolin-4(3H)-one derivative (Compound 11d)VEGFR25.49[9]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols can be adapted for the evaluation of this compound and its derivatives.

MTT Cell Proliferation Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[10]

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (or derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[6]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[11]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell-Based EGFR Phosphorylation Assay (ELISA-based)

This assay measures the level of EGFR autophosphorylation in cells, providing a direct assessment of the inhibitory activity of compounds on the EGFR signaling pathway.

Materials:

  • A431 cells (or other high EGFR-expressing cell line)

  • Complete culture medium

  • This compound (or derivatives) dissolved in DMSO

  • Human Epidermal Growth Factor (EGF)

  • Fixing Solution (e.g., 4% paraformaldehyde)

  • Quenching Buffer

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-phospho-EGFR (Tyr1173) and anti-total-EGFR

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop Solution (e.g., 2 N H2SO4)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Starvation: Seed A431 cells into a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 16-24 hours before treatment.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound or a known EGFR inhibitor (e.g., Gefitinib) for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL EGF for 10-15 minutes at 37°C.[5]

  • Cell Fixation and Permeabilization: Aspirate the media and fix the cells with Fixing Solution for 20 minutes at room temperature. Wash the wells with Wash Buffer.[12]

  • Quenching and Blocking: Add Quenching Buffer for 20 minutes, wash, and then add Blocking Buffer for 1 hour.[12]

  • Antibody Incubation: Incubate with primary antibodies (anti-phospho-EGFR or anti-total-EGFR) for 2 hours at room temperature. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour.[12]

  • Detection: Add TMB substrate solution and incubate until color develops. Stop the reaction with Stop Solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Normalize the phospho-EGFR signal to the total EGFR signal. Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated control and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for evaluating this compound and its derivatives.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone This compound Quinazolinone->EGFR

Caption: EGFR signaling pathway and its inhibition by this compound.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binding & Dimerization VEGFR->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell AKT AKT PI3K->AKT AKT->Endothelial_Cell Quinazolinone This compound Quinazolinone->VEGFR Inhibition

Caption: VEGFR signaling pathway and its inhibition by this compound.

Experimental_Workflow Start Start: This compound (or derivative) Cell_Culture Cell Culture (e.g., MCF-7, A549, HUVEC) Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity/Proliferation Assay (e.g., MTT, SRB) Cell_Culture->Cytotoxicity_Assay Data_Analysis_IC50 Data Analysis: Determine IC50 Cytotoxicity_Assay->Data_Analysis_IC50 Kinase_Assay Mechanism of Action Studies: Cell-Based Kinase Phosphorylation Assay (e.g., pEGFR, pVEGFR2) Data_Analysis_IC50->Kinase_Assay If active Data_Analysis_Kinase Data Analysis: Determine Inhibition of Kinase Activity Kinase_Assay->Data_Analysis_Kinase Conclusion Conclusion: Evaluate Anticancer Potential Data_Analysis_Kinase->Conclusion

Caption: General experimental workflow for evaluating this compound.

References

Application of 8-Methylquinazolin-4(3H)-one in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a methyl group at the 8-position of this scaffold can significantly influence its biological profile, leading to the development of potent therapeutic agents. This document provides a comprehensive overview of the applications of 8-Methylquinazolin-4(3H)-one and its derivatives in medicinal chemistry, with a focus on their anticancer, anticonvulsant, and antimicrobial properties. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development in this area.

Key Applications in Medicinal Chemistry

Derivatives of this compound have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: These compounds have shown promising cytotoxic effects against various cancer cell lines, including those of melanoma, non-small cell lung cancer, breast cancer, and central nervous system cancers. Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as tyrosine kinases and poly(ADP-ribose) polymerase (PARP).

  • Anticonvulsant Activity: The structural features of this compound derivatives make them candidates for the development of novel anticonvulsant drugs. Their activity is often assessed in preclinical models of epilepsy, such as the maximal electroshock (MES) seizure test.

  • Antimicrobial Activity: Certain derivatives, particularly those incorporating halogenated moieties, have exhibited potent activity against a range of bacterial and fungal pathogens.

Data Presentation

Table 1: Anticancer Activity of 8-Methyl-2-phenylquinazolin-4(3H)-one Schiff's Base Derivatives
CompoundCancer SubpanelCell LineGrowth Inhibition (%) at 10⁻⁵ M
7b MelanomaMDA-MB-435High
7h Non-Small Cell Lung CancerNCI-H522High
7g Breast CancerHS-578TPredominantly Effective
7g Central Nervous System CancerSNB-19Predominantly Effective

Note: "High" and "Predominantly Effective" are qualitative descriptors from the source. Specific percentage inhibition values were not provided in the summarized text.[1]

Table 2: Antimicrobial Activity of Halogenated 8-Methyl-2-phenylquinazolin-4(3H)-one Schiff's Base Derivatives
CompoundMoietyActivity
7d HalogenPotential inhibiting action
7j HalogenPotential inhibiting action

Note: The specific microorganisms inhibited and quantitative data (e.g., MIC values) were not detailed in the provided search results.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-8-methyl-2-(p-tolyl)quinazolin-4(3H)-one

This protocol describes the synthesis of a key intermediate for the preparation of various this compound derivatives.

Workflow Diagram:

SynthesisWorkflow AnthranilicAcid 2-Amino-3-methylbenzoic Acid Benzoxazinone 8-Methyl-2-(p-tolyl)-4H-3,1-benzoxazin-4-one AnthranilicAcid->Benzoxazinone p-Toluoyl chloride, Pyridine Quinazolinone 3-Amino-8-methyl-2-(p-tolyl)quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic pathway for a key this compound intermediate.

Step-by-Step Procedure:

  • Synthesis of 2-(4-Methylbenzamido)-3-methylbenzoic acid: To a solution of 2-amino-3-methylbenzoic acid in pyridine, add p-toluoyl chloride dropwise with stirring in an ice bath. Stir the reaction mixture at room temperature for several hours. Pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from a suitable solvent.

  • Synthesis of 8-Methyl-2-(p-tolyl)-4H-3,1-benzoxazin-4-one: Reflux the product from the previous step in acetic anhydride for 2-3 hours. Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

  • Synthesis of 3-Amino-8-methyl-2-(p-tolyl)quinazolin-4(3H)-one: Dissolve the benzoxazinone intermediate in ethanol and add hydrazine hydrate. Reflux the mixture for 4-6 hours. After cooling, the product precipitates. Filter the solid, wash with cold ethanol, and recrystallize to obtain the final product.

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

This protocol is a general method for assessing the cytotoxicity of compounds against cancer cell lines.

Workflow Diagram:

MTTAssayWorkflow cluster_workflow MTT Assay Workflow CellSeeding Seed cancer cells in 96-well plate Incubation1 Incubate (24h) CellSeeding->Incubation1 CompoundTreatment Treat with This compound derivatives Incubation1->CompoundTreatment Incubation2 Incubate (48-72h) CompoundTreatment->Incubation2 MTTAddition Add MTT reagent Incubation2->MTTAddition Incubation3 Incubate (3-4h) MTTAddition->Incubation3 FormazanSolubilization Solubilize formazan crystals (DMSO) Incubation3->FormazanSolubilization AbsorbanceMeasurement Measure absorbance at 570 nm FormazanSolubilization->AbsorbanceMeasurement DataAnalysis Calculate % viability and IC50 AbsorbanceMeasurement->DataAnalysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[2][3]

Workflow Diagram:

MICWorkflow cluster_workflow Broth Microdilution Workflow SerialDilution Prepare serial dilutions of test compound in broth Inoculation Inoculate wells with standardized microbial suspension SerialDilution->Inoculation Incubation Incubate plates (18-24h) Inoculation->Incubation VisualInspection Visually inspect for turbidity (growth) Incubation->VisualInspection MICDetermination Determine MIC (lowest concentration with no growth) VisualInspection->MICDetermination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice

This is a standard preclinical model to evaluate the anticonvulsant activity of a compound.[1][4][5][6][7]

Workflow Diagram:

MES_Test_Workflow cluster_workflow MES Seizure Test Workflow CompoundAdmin Administer test compound (i.p. or p.o.) to mice AbsorptionPeriod Allow for drug absorption (e.g., 30-60 min) CompoundAdmin->AbsorptionPeriod ElectrodePlacement Place corneal electrodes AbsorptionPeriod->ElectrodePlacement ElectricalStimulation Deliver maximal electroshock ElectrodePlacement->ElectricalStimulation Observation Observe for tonic hindlimb extension ElectricalStimulation->Observation ProtectionAssessment Assess protection (absence of tonic extension) Observation->ProtectionAssessment

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Procedure:

  • Animal Preparation: Use adult male mice, acclimated to the laboratory conditions.

  • Compound Administration: Administer the this compound derivative intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Absorption Period: Allow a suitable time for drug absorption (typically 30-60 minutes).

  • Electroshock Application: Apply a short (e.g., 0.2 seconds) alternating current electrical stimulus (e.g., 50 mA, 60 Hz) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection Assessment: The absence of the tonic hindlimb extension is considered as the endpoint for protection. The dose that protects 50% of the animals (ED50) can be calculated.

Signaling Pathways and Mechanisms of Action

PARP Inhibition in Cancer Therapy

Certain quinazolinone derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP_Inhibition cluster_pathway PARP Inhibition Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP recruits Replication DNA Replication DNA_SSB->Replication unrepaired PAR PAR Synthesis PARP->PAR catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Quinazolinone This compound Derivative Quinazolinone->PARP inhibits DSB DNA Double-Strand Break (DSB) Replication->DSB unrepaired Apoptosis Cell Death (Apoptosis) DSB->Apoptosis HR_Deficient Homologous Recombination Deficient Cancer Cell

Caption: Mechanism of synthetic lethality by PARP inhibition in HR-deficient cancer cells.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The available data highlight their potential as anticancer, anticonvulsant, and antimicrobial agents. The provided protocols offer a foundation for researchers to further explore the therapeutic potential of this class of compounds. Future studies should focus on elucidating the precise mechanisms of action, optimizing the structure-activity relationships, and conducting in vivo efficacy and safety studies to advance these promising compounds towards clinical applications.

References

Application Notes and Protocols for Testing the Efficacy of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of 8-Methylquinazolin-4(3H)-one, a quinazolinone derivative. The experimental design is based on the well-documented broad-spectrum activities of the quinazolinone scaffold, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines a systematic approach, beginning with in vitro screening to determine cytotoxic effects and progressing to in vivo studies to establish efficacy and safety in a living model.

Introduction to this compound

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] While the specific biological profile of this compound is not extensively characterized, the quinazolinone core is known to interact with various biological targets, including enzymes and receptors, leading to therapeutic effects such as anticancer and anti-inflammatory responses.[2][4] Structure-activity relationship (SAR) studies of quinazolinone analogs have indicated that substitutions at various positions on the ring system can significantly modulate their biological activity.[1] This experimental design aims to elucidate the therapeutic potential of this compound, with a primary focus on its potential as an anticancer agent.

Overall Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the efficacy of this compound, from initial cell-based assays to in vivo validation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Line_Selection Cell Line Selection (e.g., MCF-7, A549, PC-3) Cytotoxicity_Assay Cytotoxicity Assay (MTT Assay) Cell_Line_Selection->Cytotoxicity_Assay Primary Screening Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Assay Mechanism of Cell Death Target_Engagement_Assay Target Engagement Assay (e.g., Kinase Inhibition) Apoptosis_Assay->Target_Engagement_Assay Elucidate MOA Xenograft_Model Xenograft Model Development (e.g., Nude Mice) Target_Engagement_Assay->Xenograft_Model Transition to In Vivo Efficacy_Study In Vivo Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A streamlined workflow for the preclinical evaluation of this compound.

In Vitro Efficacy Studies

Cell Line Selection

Based on the reported anticancer activity of quinazolinone derivatives against various cancer types, a panel of human cancer cell lines is recommended for the initial screening.[1][5][6]

  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.[5]

  • PC-3: Human prostate cancer cell line.[5]

  • HepG2: Human liver carcinoma cell line.[7][8]

Protocol: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on the selected cancer cell lines.

Materials:

  • Selected cancer cell lines

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values (µM)

CompoundMCF-7A549PC-3HepG2
This compound15.525.230.845.1
Doxorubicin (Positive Control)0.81.21.52.0
Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis.

Materials:

  • Cancer cell line showing the highest sensitivity in the MTT assay

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation: Hypothetical Apoptosis Induction

TreatmentQuadrant 1 (Necrotic)Quadrant 2 (Late Apoptotic)Quadrant 3 (Viable)Quadrant 4 (Early Apoptotic)
Vehicle Control1.2%2.5%95.1%1.2%
This compound (IC₅₀)2.5%15.8%55.3%26.4%
This compound (2x IC₅₀)4.1%25.7%30.2%40.0%

Potential Signaling Pathway Involvement

Based on the known mechanisms of other quinazolinone derivatives, this compound may exert its anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.[7][8]

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Test_Compound This compound Test_Compound->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by this compound.

In Vivo Efficacy Studies

Protocol: Human Tumor Xenograft Model

This protocol outlines the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo antitumor activity of this compound.[9]

Materials:

  • Athymic nude mice (e.g., BALB/c nude)

  • Cancer cell line with high in vitro sensitivity

  • Matrigel

  • This compound formulation for injection

  • Vehicle control

  • Positive control (e.g., Vandetanib, if relevant to the target)[9]

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS and Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., n=8 per group): Vehicle control, this compound (e.g., 50 mg/kg), and Positive control.

  • Administer the treatments daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., intraperitoneal or oral).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • After a predetermined period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis.

Data Presentation: Hypothetical Tumor Growth Inhibition

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control125 ± 151550 ± 250-+2.5
This compound (50 mg/kg)128 ± 18650 ± 15058.1-1.5
Positive Control123 ± 16450 ± 12071.0-3.0

Conclusion

This comprehensive experimental design provides a robust framework for the initial efficacy testing of this compound. The results from these studies will be crucial in determining the compound's potential as a therapeutic agent and will guide further preclinical and clinical development. The modular nature of this plan allows for adaptation based on the observed biological activities and the specific therapeutic area of interest.

References

Application Notes and Protocols for the Large-Scale Synthesis of 8-Methylquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of 8-methylquinazolin-4(3H)-one derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer agents. The protocols described herein are adaptable for large-scale production, with a focus on robust and efficient synthetic routes.

Introduction

Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. The 8-methyl substituted analogues have been a subject of interest for their potential pharmacological activities. Large-scale synthesis of these derivatives is crucial for further preclinical and clinical development. The primary and most established method for the synthesis of the quinazolinone core involves the condensation of anthranilic acid derivatives. For the synthesis of this compound, the key starting material is 2-amino-3-methylbenzoic acid.

Synthetic Pathways and Methodologies

The most common and industrially scalable approach to this compound derivatives commences with 2-amino-3-methylbenzoic acid. The general synthetic scheme involves two main steps: formation of a benzoxazinone intermediate followed by reaction with an appropriate amine or amide to form the desired quinazolinone.

A widely used method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with various amines to produce the desired 4(3H)-quinazolinone derivatives.[1][2]

Diagram of the General Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation 2-amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic Acid benzoxazinone 8-Methyl-4H-3,1-benzoxazin-4-one 2-amino-3-methylbenzoic_acid->benzoxazinone Acylation & Cyclization acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->benzoxazinone amine Amine/Amide (e.g., R-NH2) quinazolinone This compound Derivative amine->quinazolinone benzoxazinone_ref 8-Methyl-4H-3,1-benzoxazin-4-one benzoxazinone_ref->quinazolinone Condensation EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Quinazolinone This compound Derivative (TKI) Quinazolinone->Dimerization_Inhibited

References

Application Notes and Protocols for 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and experimental use of 8-Methylquinazolin-4(3H)-one. The protocols are intended for qualified personnel trained in laboratory safety and chemical handling.

Product Information

Property Value Source
Chemical Name This compoundN/A
CAS Number 19181-54-5[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Appearance Light cream solid[2]
Melting Point 215 - 219 °C[2]
Solubility No data available[2]
Storage Sealed in a dry, room temperature environment. For long-term stability, especially in solution, storage at -20°C or -80°C is recommended.[1][3]

Safety, Handling, and Storage Procedures

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives may be harmful if swallowed, cause skin irritation, and serious eye irritation.[4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

PPE Specification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.
Handling Protocol
  • Preparation : Before handling, ensure all necessary PPE is worn and a chemical fume hood is operational.[3]

  • Weighing : To minimize dust inhalation, weigh the compound in a fume hood.[6]

  • Solution Preparation : When preparing solutions, add the solvent to the solid slowly to avoid splashing. If the compound does not readily dissolve, gentle warming or sonication may be applied.[7]

  • Spill Management : In case of a spill, contain the material and clean the area with an appropriate absorbent material. Avoid generating dust.

  • Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Storage Protocol
  • Short-term : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

  • Long-term : For extended storage, particularly for solutions, it is advisable to store at -20°C or -80°C to maintain stability.[3] Aliquoting the compound into single-use vials is recommended to avoid repeated freeze-thaw cycles.[3]

Experimental Protocols

Quinazolinone derivatives are widely recognized for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[9] The following protocols are general methods for evaluating the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation : Incubate the plate for 48-72 hours.

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability and determine the IC₅₀ value.

Kinase Inhibition Assay (General Protocol)

Many quinazolinone derivatives are known to inhibit protein kinases such as EGFR and PI3K.[6][8] This is a general protocol to screen for kinase inhibitory activity.

Materials:

  • This compound

  • Recombinant kinase (e.g., EGFR, PI3K)

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Reaction Setup : In a 96-well plate, add the kinase, its substrate, and varying concentrations of this compound in the kinase assay buffer.

  • Initiate Reaction : Add ATP to start the kinase reaction and incubate at the optimal temperature for the enzyme.

  • Stop Reaction : Stop the reaction according to the assay kit instructions.

  • Detection : Add the detection reagent to measure the amount of product formed (or ATP consumed).

  • Data Analysis : Determine the inhibitory activity and calculate the IC₅₀ value.

Potential Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives have been shown to modulate several key signaling pathways implicated in disease. While the specific pathways affected by this compound require experimental validation, the following are potential targets based on the activity of related compounds.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival.[10] Quinazolinone-based compounds are known to act as EGFR inhibitors.[6][11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Binds Quinazolinone This compound (Potential Inhibitor) Quinazolinone->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Quinazolinone This compound (Potential Inhibitor) Quinazolinone->PI3K Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream CellSurvival Cell Growth & Survival Downstream->CellSurvival NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene Gene Transcription (Inflammation) NFkB_nuc->Gene Activates Stimuli Inflammatory Stimuli Stimuli->IKK Activates Quinazolinone This compound (Potential Inhibitor) Quinazolinone->IKK Inhibits Experimental_Workflow Start Start: this compound Solubilize Prepare Stock Solution (e.g., in DMSO) Start->Solubilize Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Solubilize->Cytotoxicity Active Is it cytotoxic? Cytotoxicity->Active Inactive Consider other assays (e.g., antimicrobial) Active->Inactive No Mechanism Mechanism of Action Studies Active->Mechanism Yes Kinase Kinase Inhibition Assays (e.g., EGFR, PI3K) Mechanism->Kinase Pathway Pathway Analysis (e.g., Western Blot for p-Akt) Mechanism->Pathway End Further Development Kinase->End Pathway->End

References

Application Notes and Protocols for In Vivo Studies of Quinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vivo studies for 8-Methylquinazolin-4(3H)-one in animal models. The following application notes and protocols are based on published research for structurally related quinazolin-4(3H)-one derivatives and are provided as a representative guide for researchers, scientists, and drug development professionals. The methodologies described can be adapted for the evaluation of this compound.

I. Anticonvulsant Activity of 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives in Mice

This section outlines the protocols for evaluating the anticonvulsant potential of quinazolin-4(3H)-one derivatives, based on studies investigating their efficacy in chemically-induced seizure models.[1][2][3][4]

Application Note:

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with some derivatives showing potent effects in preclinical models.[4][5] The primary mechanism of action for some of these compounds is believed to be the positive allosteric modulation of the GABAA receptor.[1][2][3][4] Evaluation in rodent models, such as the pentylenetetrazole (PTZ)-induced seizure model, is a standard method to assess the potential of these compounds to prevent or reduce seizure severity.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

1. Animals:

  • Male Swiss albino mice (20-25 g).

  • Animals should be housed in groups of 6-8 per cage under standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C) with free access to food and water.

  • Acclimatize animals for at least one week before the experiment.

2. Materials:

  • Test Quinazolin-4(3H)-one derivatives.

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose in saline).

  • Pentylenetetrazole (PTZ) (Sigma-Aldrich).

  • Reference drug (e.g., Diazepam, Phenobarbital).

  • Administration tools (oral gavage needles, intraperitoneal injection needles).

  • Observation cages and stopwatch.

3. Procedure:

  • Fast the mice for 4 hours before the experiment, with water provided ad libitum.

  • Divide the animals into groups (n=6-8 per group):

    • Vehicle Control Group.

    • Test Compound Groups (e.g., 50, 100, 150 mg/kg, administered intraperitoneally).[1][2][3]

    • Positive Control Group (e.g., Diazepam, 4 mg/kg, i.p.).

  • Administer the test compounds or vehicle 30 minutes before the induction of seizures.

  • Induce seizures by administering a convulsant dose of PTZ (e.g., 80 mg/kg, s.c. or i.p.).

  • Immediately after PTZ administration, place each mouse in an individual observation cage and observe for 30 minutes.

  • Record the following parameters:

    • Latency to the onset of the first seizure (myoclonic jerk).

    • Presence or absence of generalized clonic-tonic seizures.

    • Duration of seizures.

    • Percentage of protection against mortality.

Data Presentation:

Table 1: Anticonvulsant Activity of Representative 2,3-Disubstituted Quinazolin-4(3H)-one Derivatives in the PTZ-Induced Seizure Model in Mice [1][2][3]

CompoundDose (mg/kg, i.p.)Latency to First Seizure (min)Protection against Seizures (%)
Vehicle Control -1.5 ± 0.20
Compound 8b *503.8 ± 0.433.3
1005.2 ± 0.566.7
1507.1 ± 0.6100
Diazepam 48.5 ± 0.7100

*Data is representative and adapted from studies on 2,3-disubstituted quinazolin-4(3H)-one derivatives for illustrative purposes.

Workflow Diagram:

Anticonvulsant_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Seizure Induction & Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Swiss Albino Mice) Animal_Fasting 4-hour Fasting Animal_Acclimatization->Animal_Fasting Compound_Prep Test Compound & Control Preparation Grouping Animal Grouping (n=6-8) Animal_Fasting->Grouping Administration Compound/Vehicle Administration (i.p.) Grouping->Administration PTZ_Injection PTZ Injection (80 mg/kg, s.c.) Administration->PTZ_Injection 30 min post-treatment Observation 30 min Observation - Latency - Seizure Type - Mortality PTZ_Injection->Observation Data_Collection Data Collection & Tabulation Observation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular Cellular Response cluster_outcome Physiological Outcome cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Cell_Membrane Cell Membrane Phospholipids Carrageenan->Cell_Membrane induces damage Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid via Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2) Inflammation Edema, Pain, Redness Prostaglandins->Inflammation COX_Enzymes->Prostaglandins Quinazolinone Quinazolin-4(3H)-one Derivatives Quinazolinone->COX_Enzymes inhibit

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in the synthesis of this compound using the Niementowski reaction. What are the potential causes and how can I improve the outcome?

A1: Low yields in the Niementowski synthesis, the thermal condensation of 2-amino-3-methylbenzoic acid with formamide, are a common issue.[1] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction may be incomplete. If it's too high, it can lead to the degradation of starting materials and products. The optimal temperature for this reaction is typically in the range of 150-160°C.[2] It is advisable to use a high-boiling point, inert solvent to maintain a stable temperature.

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration.

  • Incorrect Stoichiometry: The ratio of reactants is crucial. An excess of formamide is generally used to drive the reaction to completion. A molar ratio of 1 equivalent of 2-amino-3-methylbenzoic acid to 5 equivalents of formamide is a good starting point.[2]

  • Purity of Reactants: Impurities in the starting materials, particularly in the 2-amino-3-methylbenzoic acid, can interfere with the reaction. Ensure that the reactants are of high purity. Recrystallization of the starting material may be necessary.

  • Formation of Side Products: At high temperatures, various side reactions can occur, consuming the starting materials and reducing the yield of the desired product. Careful control of the reaction temperature and time is essential to minimize these.

Q2: My final product contains impurities that are difficult to remove. What are these impurities likely to be and what purification strategies can I employ?

A2: Common impurities include unreacted 2-amino-3-methylbenzoic acid and N-formyl-2-amino-3-methylbenzoic acid, an intermediate in the reaction. Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol or methanol.[2] If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Q3: Are there alternative, higher-yielding methods for the synthesis of this compound?

A3: Yes, modern synthetic methods can offer significant advantages over the classical Niementowski reaction in terms of yield and reaction time. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields for the synthesis of quinazolinones.[3]

MethodTypical Reaction TimeTypical Yield
Conventional Heating 8 hours~61%
Microwave Irradiation 10 minutes~87%

Note: Yields are for the synthesis of the parent quinazolin-4(3H)-one and may vary for the 8-methyl derivative.[2]

Experimental Protocols

Protocol 1: Classical Synthesis of this compound via Niementowski Reaction

This protocol is adapted from the conventional synthesis of quinazolin-4(3H)-one.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Formamide

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-amino-3-methylbenzoic acid (1 equivalent) and formamide (5 equivalents).[2]

  • Heat the mixture in a sand bath at 150-160°C for 8 hours.[2]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from methanol to obtain this compound as a solid.[2]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is a greener and more efficient alternative to the classical method, adapted from the microwave-assisted synthesis of quinazolin-4(3H)-one.[2]

Materials:

  • 2-amino-3-methylbenzoic acid

  • Formamide

  • Methanol (for recrystallization)

Procedure:

  • In a microwave-safe vessel, thoroughly mix 2-amino-3-methylbenzoic acid (1 equivalent) and formamide (5 equivalents).[2]

  • Cover the vessel with a funnel and place it in a microwave oven.

  • Irradiate the mixture in two stages:

    • First stage: Irradiate at 30% power (e.g., 270 W for a 900 W oven) for 5 minutes.[2]

    • Allow the mixture to stand for 15 minutes.

    • Second stage: Irradiate at 50% power (e.g., 450 W) for an additional 5 minutes.[2]

  • After cooling to room temperature, add crushed ice to the vessel and stir.

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from methanol for further purification.

Visual Guides

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-amino-3-methylbenzoic_acid 2-amino-3-methylbenzoic acid Reaction_Vessel Reaction Vessel (Conventional or Microwave) 2-amino-3-methylbenzoic_acid->Reaction_Vessel Formamide Formamide Formamide->Reaction_Vessel Precipitation Precipitation (Ice Water) Reaction_Vessel->Precipitation Cooling Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization (Methanol) Filtration->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting low yield in the synthesis.

G Start Low Yield of This compound Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Extend_Time Extend reaction time Incomplete->Extend_Time Increase_Temp Cautiously increase temperature Incomplete->Increase_Temp Impure Impure Reactants Check_Purity->Impure No Optimize_Conditions Optimize other conditions Check_Purity->Optimize_Conditions Yes Recrystallize Recrystallize starting materials Impure->Recrystallize Recrystallize->Optimize_Conditions Consider_MW Consider microwave synthesis for higher yield and shorter time Optimize_Conditions->Consider_MW

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 8-Methylquinazolin-4(3H)-one Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-Methylquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often originate from unreacted starting materials or the formation of side products. These can include:

  • Unreacted 2-amino-3-methylbenzoic acid: The primary starting material for many synthetic routes.

  • N-acylated intermediates: Incomplete cyclization can leave N-formyl or N-acetyl derivatives of 2-amino-3-methylbenzoic acid.

  • Over-alkylation or side reactions: Depending on the specific synthetic method, unintended alkylation or other side reactions on the quinazolinone ring can occur.

  • Isomeric impurities: Contaminants in the starting materials can lead to the formation of isomeric quinazolinone derivatives.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification method depends on the scale of the synthesis and the nature of the impurities.[1]

  • Recrystallization: This is often the first and most cost-effective method for removing baseline impurities and obtaining a moderately pure product.[1]

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): This technique is ideal for achieving very high purity (>99%) and for separating closely related structural analogs.[1]

Q3: My purified this compound still shows impurities by TLC/HPLC. What should I do?

A3: If minor impurities persist after an initial purification step, a secondary purification using a different technique is recommended. For instance, if you initially used column chromatography, following up with recrystallization can significantly enhance purity.[1] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve the separation of closely related impurities.[1]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures.

Troubleshooting Common Recrystallization Issues:

Issue Possible Cause Suggested Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.Select a solvent in which the compound has lower solubility at room temperature. Consider using a solvent mixture.
The solution is not sufficiently saturated.Reduce the amount of solvent used to dissolve the compound.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Colored Impurities in Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.[2]

Troubleshooting Common Column Chromatography Issues:

Issue Possible Cause Suggested Solution
Poor Separation The solvent system (eluent) is not optimal.Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.[1]
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of sample to silica gel by weight.[1]
Compound Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.Adjust the polarity of the eluent. For normal phase chromatography, increasing the polarity will decrease the retention time.
Tailing of Bands The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds.

Data Presentation

Table 1: Comparison of Purification Techniques for a Representative Quinazolinone Derivative

Technique Typical Yield (%) Purity Achieved (%) Throughput Cost
Recrystallization60-8595-98HighLow
Column Chromatography50-8098-99.5MediumMedium
Preparative HPLC40-70>99.5LowHigh

Note: Data is generalized for quinazolinone derivatives and may vary for this compound depending on the specific impurities and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to identify a suitable solvent in which it is soluble when hot and sparingly soluble when cold.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.

  • Eluent Selection: Determine an appropriate eluent system using TLC. A common starting point for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column, ensuring uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system, gradually increasing the polarity if necessary to elute the compound of interest.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental Workflow: Purification of this compound

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Initial Cleanup Analysis1 Purity Check (TLC/HPLC) Recrystallization->Analysis1 Column_Chromatography Column Chromatography Analysis2 Purity Check (HPLC) Column_Chromatography->Analysis2 Prep_HPLC Preparative HPLC Analysis3 Final Purity Analysis (HPLC/NMR) Prep_HPLC->Analysis3 Pure_Product Pure Product (>99.5%) Analysis1->Column_Chromatography Impurities Present Analysis1->Pure_Product Sufficiently Pure Analysis2->Prep_HPLC Trace Impurities Remain Analysis2->Pure_Product Sufficiently Pure Analysis3->Pure_Product Confirmed Pure

A generalized workflow for the multi-step purification of this compound.
Logical Relationship: Troubleshooting Purification Issues

Troubleshooting_Logic cluster_start Start cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues cluster_solution Solution Start Impure Product Recrystallization_Issue Low Yield or Oiling Out? Start->Recrystallization_Issue Low_Yield Low Yield Recrystallization_Issue->Low_Yield Yes Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Yes Chromatography_Issue Poor Separation? Recrystallization_Issue->Chromatography_Issue No, other issues Solvent_Choice Re-evaluate Solvent System Low_Yield->Solvent_Choice Oiling_Out->Solvent_Choice Cooling_Rate Slow Down Cooling Oiling_Out->Cooling_Rate Pure_Product Pure Product Solvent_Choice->Pure_Product Cooling_Rate->Pure_Product Eluent_Optimization Optimize Eluent via TLC Chromatography_Issue->Eluent_Optimization Yes Column_Overload Reduce Sample Load Chromatography_Issue->Column_Overload Yes Eluent_Optimization->Pure_Product Column_Overload->Pure_Product

A decision-making diagram for troubleshooting common purification problems.
Signaling Pathway: Potential Action of Quinazolinone Derivatives

Quinazolinone derivatives have been reported to interact with various signaling pathways, including Toll-like receptor (TLR) pathways. The following diagram illustrates a simplified TLR7/8 signaling cascade, a potential target for immunomodulatory quinazolinone compounds.[3][4][5][6]

TLR_Signaling Ligand Quinazolinone Derivative (TLR7/8 Agonist) TLR7_8 TLR7/8 Ligand->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IRFs IRF Activation IRAKs->IRFs NF_kB NF-κB Activation TRAF6->NF_kB MAPK MAPK Activation TRAF6->MAPK Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines MAPK->Cytokines Type_I_IFN Type I Interferon Production IRFs->Type_I_IFN

A simplified diagram of the TLR7/8 signaling pathway potentially modulated by quinazolinone derivatives.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Methylquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue and can often be attributed to several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1]

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. For the conventional heating method using 2-amino-3-methylbenzoic acid and formamide, the reaction is typically conducted at 150-160°C.[2] A lower temperature may lead to an incomplete reaction, while an excessively high temperature can cause degradation of the starting material or product. Consider performing small-scale experiments at slightly different temperatures to find the optimal point.

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time (typically 2-4 hours for conventional heating), consider extending the duration.[2]

  • Reagent Stoichiometry: An excess of formamide (10-20 equivalents) is generally used in the conventional synthesis from 2-amino-3-methylbenzoic acid to drive the reaction to completion.[2] Ensure the correct stoichiometry is being used.

  • Microwave-Assisted Synthesis: For a significant improvement in yield and a reduction in reaction time, consider microwave-assisted synthesis. This method often provides higher yields in a much shorter time frame (e.g., minutes vs. hours).[3][4][5]

Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge. The nature of these byproducts depends on the synthetic route and reaction conditions.

  • Unreacted Starting Material (2-amino-3-methylbenzoic acid): This is a common impurity if the reaction is incomplete. As mentioned in Q1, optimizing the temperature and reaction time can help consume the starting material.

  • N-formyl-2-amino-3-methylbenzoic acid: This is a potential intermediate that may not have fully cyclized. Ensuring a sufficiently high reaction temperature and adequate reaction time can promote the final cyclization step.

  • Decomposition Products: At very high temperatures, the starting materials and product can decompose, leading to a complex mixture of impurities. Avoid excessive heating.

To minimize side product formation, careful control of the reaction temperature and time is crucial. Using microwave irradiation can sometimes lead to cleaner reactions with fewer byproducts.[5]

Q3: I am struggling with the purification of this compound. What is the recommended purification method?

A3: The purification of this compound typically involves precipitation followed by recrystallization.

  • Initial Work-up: After the reaction is complete, the mixture is usually cooled to room temperature and then poured into ice-cold water with stirring. This causes the crude product to precipitate out.[2] The solid can then be collected by vacuum filtration and washed with cold water.[2]

  • Recrystallization: This is a highly effective method for purifying the crude product. Ethanol or a mixture of ethanol and water are commonly used solvents for the recrystallization of quinazolinones.[2][6] The principle is to dissolve the crude product in a minimal amount of hot solvent and then allow it to cool slowly, which causes the pure compound to crystallize out, leaving impurities in the solution.[6]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel is a more rigorous purification technique.[6] A common eluent system for quinazolinones is a mixture of hexane and ethyl acetate.[6]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol describes the synthesis of this compound from 2-amino-3-methylbenzoic acid and formamide using conventional heating.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methylbenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents).[2]

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water while stirring.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.[2]

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2]

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol outlines a rapid, microwave-assisted synthesis.

Materials:

  • 2-amino-3-methylbenzoic acid

  • Formamide

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a microwave-safe reaction vessel, combine 2-amino-3-methylbenzoic acid (1.0 equivalent) and formamide (5-10 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 5-20 minutes). The optimal time and power should be determined experimentally.[5]

  • After irradiation, cool the vessel to room temperature.

  • Pour the contents into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol.

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinazolinone Synthesis (General Example)

This table provides a general example of how reaction conditions can be optimized. Specific yields for this compound would need to be determined experimentally.

EntryStarting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
12-Amino-3-methylbenzoic AcidFormamideNeat1404Moderate
22-Amino-3-methylbenzoic AcidFormamideNeat1604Good
32-Amino-3-methylbenzoic AcidFormamideNeat1804Decreased (decomposition)
42-Amino-3-methylbenzoic AcidFormamideNeat (MW)1500.25Excellent

Visualizations

Reaction_Pathway cluster_start Starting Materials A 2-Amino-3-methylbenzoic Acid C N-formyl-2-amino- 3-methylbenzoic acid (Intermediate) A->C Heat (Δ) B Formamide B->C Heat (Δ) D This compound C->D Cyclization -H2O Experimental_Workflow Start Start: Low Yield Problem Condition_Check Systematically check reaction conditions Start->Condition_Check Temp Optimize Temperature (e.g., 150-160°C) Condition_Check->Temp Temperature? Time Optimize Reaction Time (Monitor by TLC) Condition_Check->Time Time? Reagents Check Reagent Stoichiometry & Purity Condition_Check->Reagents Reagents? Method Consider Alternative Method (e.g., Microwave Synthesis) Condition_Check->Method Method? Analysis Analyze Purity (TLC, NMR) Temp->Analysis Time->Analysis Reagents->Analysis Method->Analysis Purification Purify Product (Recrystallization/Chromatography) Analysis->Purification End End: Optimized Yield Purification->End Troubleshooting_Tree Start Low Yield or Impure Product Check_Completion Is the reaction complete? (Check TLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Time_Temp Increase reaction time or temperature moderately Incomplete->Increase_Time_Temp Check_Purity Are there significant side products? Complete->Check_Purity Increase_Time_Temp->Check_Completion Optimize_Conditions Adjust stoichiometry, lower temperature slightly Check_Purity->Optimize_Conditions Yes Purification_Issue Purification ineffective? Check_Purity->Purification_Issue No Optimize_Conditions->Start Recrystallize Optimize recrystallization solvent and procedure Purification_Issue->Recrystallize Yes Column_Chromo Perform column chromatography Purification_Issue->Column_Chromo If recrystallization fails Success Pure Product, Improved Yield Recrystallize->Success Column_Chromo->Success

References

Technical Support Center: Synthesis of 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the synthesis of 8-Methylquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most frequently employed method is the Niementowski quinazolinone synthesis. This is a thermal condensation reaction between 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) and formamide. The reaction is typically performed by heating the reactants together, often without a solvent, at elevated temperatures (e.g., 120-150°C).[1][2][3] This process involves the initial formation of an N-formyl-2-amino-3-methylbenzoic acid intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final quinazolinone product.[1]

Q2: My reaction yield is significantly lower than expected. What are the primary side reactions that could be responsible?

A2: Low yields in the Niementowski synthesis of this compound can often be attributed to several competing side reactions:

  • Incomplete Reaction: The initial formylation of the starting material, 2-amino-3-methylbenzoic acid, may not go to completion, leaving unreacted starting material in the mixture.

  • Incomplete Cyclization: The intermediate, N-formyl-2-amino-3-methylbenzoic acid, may fail to cyclize completely, especially if the reaction temperature is too low or the heating time is insufficient.

  • Thermal Decarboxylation: Anthranilic acids are susceptible to decarboxylation at high temperatures. In this case, 2-amino-3-methylbenzoic acid can lose CO2 to form 2-methylaniline (o-toluidine), which will not participate in the desired cyclization.

  • Formamide Decomposition: At high temperatures, formamide can decompose, reducing its availability for the primary reaction.

Q3: I have observed unexpected peaks in my characterization data (¹H NMR, LC-MS). What are the most probable side products?

A3: The most common impurities are derived from the side reactions mentioned above. Below is a summary of these side products and their characteristics.

Side ProductStructureCommon CauseAnalytical Signature
2-Amino-3-methylbenzoic acid Incomplete reactionUnreacted starting material. Will show characteristic aromatic, amine (NH₂), and carboxylic acid (COOH) protons in ¹H NMR.
N-Formyl-2-amino-3-methylbenzoic acid Incomplete cyclizationThe key reaction intermediate. Will show a formyl proton signal (CHO) around 8.0-8.5 ppm and an amide proton (NH) in ¹H NMR, in addition to the carboxylic acid proton.
2-Methylaniline (o-toluidine) Thermal decarboxylation of starting materialA volatile, low molecular weight impurity. Easily detectable by GC-MS or LC-MS. Its ¹H NMR will lack the carboxylic acid proton signal.

Q4: How can I optimize my reaction conditions to minimize the formation of these side products?

A4: To improve the yield and purity of this compound, consider the following optimizations:

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary for cyclization, excessive temperatures (>160°C) can accelerate the decarboxylation of the starting material and the decomposition of formamide. An optimal range is often 130-150°C.[1]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a high proportion of the N-formyl intermediate, while prolonged heating can increase decarboxylation.

  • Purity of Reagents: Ensure that the 2-amino-3-methylbenzoic acid and formamide are of high purity and dry. Impurities can interfere with the reaction.

  • Microwave Synthesis: Modern variations of the Niementowski synthesis utilize microwave irradiation, which can significantly reduce reaction times and often leads to higher yields and purer products by providing rapid, uniform heating.[4]

Q5: What are the recommended procedures for purifying the final product?

A5: Purification of this compound typically involves the following steps:

  • Initial Workup: After cooling, the reaction mixture often solidifies. It can be triturated (ground) with a solvent like ethanol, ethyl acetate, or water to dissolve unreacted formamide and some impurities. The crude solid product can then be collected by filtration.

  • Recrystallization: This is the most effective method for purifying the final product. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. This process is excellent for removing the N-formyl intermediate and any remaining starting material.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Reaction temperature too low, leading to incomplete cyclization.Increase reaction temperature to 130-150°C and monitor via TLC.
Reaction temperature too high, causing decarboxylation of starting material.Reduce temperature. Ensure the reaction is not heated excessively above 150°C.
Insufficient reaction time.Extend the reaction time, using TLC to track the disappearance of the intermediate.
Product is Contaminated with Starting Material Incomplete reaction.Increase the molar excess of formamide. Ensure adequate reaction time and temperature.
Product is Contaminated with N-Formyl Intermediate Incomplete cyclization.Increase reaction temperature or prolong heating time. Consider using microwave-assisted synthesis for more efficient cyclization.[4]
Product is Oily or Difficult to Solidify Presence of low molecular weight impurities like 2-methylaniline.Purify via column chromatography. During workup, triturate the crude product with a non-polar solvent like hexane to wash away the 2-methylaniline.

Experimental Protocol: Niementowski Synthesis

Synthesis of this compound from 2-Amino-3-methylbenzoic Acid

  • Reactant Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methylbenzoic acid (e.g., 5.0 g, 33.1 mmol) and formamide (e.g., 15 mL, 377 mmol).

  • Heating: Heat the mixture in an oil bath at 140-150°C. The solid will dissolve, and the reaction mixture will turn into a clear solution.

  • Reaction Monitoring: Maintain the temperature and allow the reaction to proceed for 2-4 hours. The progress can be monitored by TLC (e.g., using a 9:1 dichloromethane:methanol eluent system), observing the consumption of the starting material and the formation of the product.

  • Cooling and Precipitation: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The product will often crystallize or precipitate from the solution.

  • Isolation: Add cold water (e.g., 20 mL) to the flask and stir to break up the solid mass. Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove any residual formamide, followed by a small amount of cold ethanol.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure this compound as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70°C.

Visualizations

Synthesis of this compound start_material 2-Amino-3-methylbenzoic Acid + Formamide intermediate N-Formyl-2-amino-3-methylbenzoic Acid (Intermediate) start_material->intermediate Acylation (Heat, 120-150°C) product This compound intermediate->product Cyclization (-H₂O)

Caption: Primary pathway for the synthesis of this compound.

Side_Product_Formation start_material 2-Amino-3-methylbenzoic Acid intermediate N-Formyl Intermediate start_material->intermediate + Formamide / Heat side_product Side Product: 2-Methylaniline start_material->side_product Decarboxylation (High Heat, -CO₂) product Desired Product: This compound intermediate->product Cyclization (Heat, -H₂O)

Caption: Formation pathways for the desired product and key side products.

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: 8-Methylquinazolin-4(3H)-one Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for experiments involving 8-Methylquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound belonging to the quinazolinone class. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Derivatives of 8-methyl-quinazolinone have been specifically investigated as potent inhibitors of biological targets like the protein tyrosine phosphatase SHP2.[3]

Q2: What are the common starting materials for the synthesis of this compound?

A2: A common synthetic route involves using derivatives of anthranilic acid, specifically 2-amino-3-methylbenzoic acid, which provides the core structure with the methyl group at the 8-position. This is often reacted with a source for the remaining carbon and nitrogen atoms of the heterocyclic ring, such as formamide or other reagents in a cyclization reaction.[4]

Q3: What analytical techniques are typically used to characterize the final product?

A3: Standard analytical techniques for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) to elucidate the structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify functional groups like the carbonyl (C=O) and N-H bonds.[5] Melting point analysis is also used to assess purity.

Q4: What are the typical storage conditions for this compound?

A4: Like many organic compounds, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration or storage under an inert atmosphere (e.g., argon or nitrogen) may be recommended to prevent degradation.

Troubleshooting Guide: Synthesis & Purification

This section addresses common problems encountered during the synthesis and purification of this compound and related quinazolinones.

Synthesis Issues

Q: My reaction yield is consistently low or I'm getting no product. What are the common causes?

A: Low yield is a frequent problem in heterocyclic synthesis.[6] A systematic approach is best for troubleshooting.[7]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[6]

    • Temperature: Many quinazolinone syntheses require elevated temperatures to drive the cyclization.[6] Ensure your reaction is heated to the temperature specified in your protocol. Consider performing small-scale trials at slightly different temperatures to find the optimum.

    • Reaction Time: These reactions can range from a few hours to over 24 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the starting material is being consumed and when the reaction is complete.[6]

  • Purity of Reagents: Impurities in starting materials (e.g., 2-amino-3-methylbenzoic acid) or solvents can introduce side reactions.[7] Use reagents of appropriate purity and ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Atmospheric Contamination: Many organic reactions are sensitive to moisture and oxygen.[7] If applicable to your specific protocol, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.

  • Inefficient Mixing: For heterogeneous reactions (e.g., involving a solid reagent), ensure the stirring is vigorous enough to create a uniform mixture.[7]

Purification Challenges

Q: I'm having difficulty purifying the crude product. What are the best methods?

A: Purification can be challenging due to byproducts or poor solubility.

  • Recrystallization: This is a common and effective method for purifying quinazolinones.

    • Problem: The compound does not crystallize upon cooling.

    • Solution: The solution may be too dilute; try evaporating some solvent. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Problem: The product "oils out" instead of crystallizing.

    • Solution: This happens when the solution is supersaturated or impurities are present. Try reheating the solution, adding more solvent, and allowing it to cool more slowly.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a good alternative.

    • Problem: Finding a suitable solvent system for separation.

    • Solution: Use TLC to screen different solvent systems (e.g., mixtures of ethyl acetate and hexanes) to find one that gives good separation between your product and impurities (target Rf value of ~0.3-0.4).

  • Product Decomposition: The desired product may be unstable during workup or purification. Monitor for degradation using TLC or LC-MS at each step.[7]

Workflow & Troubleshooting Logic

G start Low/No Product Yield check_reagents Verify Reagent Purity & Solvent Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions monitor_rxn Monitor Reaction by TLC / LC-MS start->monitor_rxn impure Reagents Impure/ Solvent Wet check_reagents->impure Yes suboptimal Conditions Not Optimal check_conditions->suboptimal Yes degradation Starting Material or Product Degrading monitor_rxn->degradation Degradation Observed incomplete Reaction Incomplete monitor_rxn->incomplete Starting Material Remains action_reagents Purify Reagents / Use Anhydrous Solvents impure->action_reagents action_conditions Optimize Temp/Time / Use Inert Atmosphere suboptimal->action_conditions action_degrade Modify Conditions (e.g., lower temp) degradation->action_degrade action_time Increase Reaction Time incomplete->action_time success Improved Yield action_reagents->success action_conditions->success action_time->success action_degrade->success

Caption: Troubleshooting decision tree for low reaction yield.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones

This protocol is a generalized procedure adapted from common methods and should be optimized for this compound. A frequent starting point for quinazolinone synthesis is the reaction of an anthranilic acid derivative with an acyl chloride, followed by cyclization.[4]

  • Step 1: N-Acylation:

    • Dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or toluene).

    • Cool the mixture in an ice bath.

    • Slowly add the desired acyl chloride (e.g., acetyl chloride) (1.1 equivalents) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

  • Step 2: Cyclization:

    • To the mixture from Step 1, add a dehydrating agent like acetic anhydride.

    • Reflux the mixture for 3-6 hours. Monitor the formation of the benzoxazinone intermediate by TLC.

  • Step 3: Amination and Ring Closure:

    • Cool the reaction mixture and slowly add an amine or ammonia source (e.g., ammonium acetate or an aqueous solution of ammonia) to the benzoxazinone intermediate.

    • Reflux the mixture for another 2-5 hours until the quinazolinone product is formed (monitor by TLC).

  • Step 4: Workup and Purification:

    • Cool the reaction mixture to room temperature and pour it into cold water or onto crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis Workflow Diagram

G start 2-Amino-3-methyl- benzoic Acid step1 Step 1: N-Acylation start->step1 reagent1 Acyl Chloride (e.g., Acetyl Chloride) reagent1->step1 intermediate1 N-Acyl Anthranilic Acid step1->intermediate1 step2 Step 2: Cyclization intermediate1->step2 reagent2 Acetic Anhydride (Reflux) reagent2->step2 intermediate2 Benzoxazinone Intermediate step2->intermediate2 step3 Step 3: Ring Closure intermediate2->step3 reagent3 Amine Source (e.g., NH4OAc, Reflux) reagent3->step3 product Crude 8-Methylquinazolin- 4(3H)-one step3->product step4 Workup & Purification (Filtration, Recrystallization) product->step4 final Pure Product step4->final

Caption: General synthetic workflow for quinazolinone synthesis.

Data Presentation

When optimizing reaction conditions, systematically record your data to identify trends.

Table 1: Solvent Screen for Final Recrystallization

SolventVolume (mL/g crude)Temperature (°C)Yield (%)Purity (by HPLC/NMR)Observations
Ethanol1578e.g., 85e.g., >98%White needles formed on slow cooling.
Isopropanol2082e.g., 75e.g., >97%Product oiled out, then solidified.
Acetonitrile1082e.g., 60e.g., >95%Poor recovery, product very soluble.
Water50100e.g., 90e.g., 90%Impurities co-precipitated.

Table 2: Example of Reaction Condition Optimization

EntryTemperature (°C)Time (h)Base (equiv.)SolventYield (%)
11006K₂CO₃ (2.0)DMF45
21206K₂CO₃ (2.0)DMF68
31406K₂CO₃ (2.0)DMF75
414012K₂CO₃ (2.0)DMF72
51406Cs₂CO₃ (2.0)DMF81
61406K₂CO₃ (2.0)Toluene55

Hypothetical Signaling Pathway Involvement

Given that quinazolinone derivatives are often developed as kinase or enzyme inhibitors, the following diagram illustrates a hypothetical mechanism of action where this compound acts as an inhibitor in a cellular signaling pathway.[3][8]

G ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds & Activates adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Recruits enzyme Target Enzyme (e.g., SHP2) adaptor->enzyme Activates downstream Downstream Signaling (e.g., RAS/MAPK Pathway) enzyme->downstream Promotes blocked Response Blocked enzyme->blocked inhibitor This compound inhibitor->enzyme Inhibits response Cellular Response (Proliferation, Survival) downstream->response downstream->blocked

Caption: Hypothetical inhibition of a signaling pathway.

References

How to increase the stability of 8-Methylquinazolin-4(3H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Methylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound in solution during experimental work. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Unstable Solutions

Researchers may encounter issues such as compound precipitation, solution discoloration, or a decline in biological activity, all of which can indicate degradation of this compound. This guide provides a systematic approach to identifying and resolving these stability challenges.

Issue 1: Rapid Degradation in Alkaline Conditions

Symptom: A significant decrease in the concentration of this compound is observed over a short period when the solution has a basic pH.

Cause: The quinazolinone ring is susceptible to hydrolysis under alkaline conditions, which can lead to the opening of the pyrimidine ring.

Solutions:

  • pH Adjustment: Maintain the solution pH in the neutral to slightly acidic range (pH 5-7). Use appropriate buffer systems to ensure pH stability.

  • Low Temperature: Store alkaline solutions at low temperatures (2-8°C) to slow down the rate of degradation. However, it is best to avoid alkaline conditions altogether if possible.

Issue 2: Thermal Instability at Elevated Temperatures

Symptom: When heated, the solution of this compound shows signs of degradation, such as a change in color or the appearance of degradation products in analytical tests.

Cause: High temperatures can accelerate hydrolytic and oxidative degradation pathways. Quinazolinones, while generally stable, can be destroyed by boiling in acidic or alkaline solutions[1].

Solutions:

  • Temperature Control: Avoid excessive heating of the solution. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible duration.

  • Room Temperature Storage: For short-term storage, keep solutions at a controlled room temperature, protected from heat sources.

Issue 3: Photodegradation Upon Exposure to Light

Symptom: Solutions of this compound that are exposed to light show degradation, while control samples stored in the dark remain stable.

Cause: The aromatic and heterocyclic rings in the molecule can absorb UV or visible light, leading to photochemical reactions and degradation.

Solutions:

  • Light Protection: Always store solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.

  • Perform Experiments Under Dim Light: When possible, conduct experimental manipulations under low-light conditions.

Issue 4: Oxidative Degradation

Symptom: Degradation is observed even under neutral pH and ambient temperature, potentially in the presence of oxidizing agents or dissolved oxygen.

Cause: The quinazolinone ring system can be susceptible to oxidation, although it is generally considered stable to mild oxidizing agents[1]. The presence of certain functional groups can increase this susceptibility.

Solutions:

  • Use of Antioxidants: The addition of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help to prevent oxidative degradation. The choice of antioxidant should be compatible with the experimental system.

  • Degassing Solvents: For sensitive experiments, using solvents that have been degassed to remove dissolved oxygen can minimize oxidation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What is the optimal pH range for storing solutions of this compound?

A1: To ensure maximum stability, solutions of this compound should be maintained in a neutral to slightly acidic pH range (pH 5-7). Strongly alkaline conditions should be avoided as they can cause rapid hydrolysis and degradation of the quinazolinone ring system.

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used as solvents for quinazolinone derivatives due to their good solvating power. For aqueous solutions, the use of co-solvents may be necessary to improve solubility. The stability of quinazolinone derivatives has been shown to be good in polar solvents where the more stable lactam form is favored.

Q3: How should I store stock solutions of this compound?

A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C in a tightly sealed, light-protected container. For short-term storage, refrigeration at 2-8°C is suitable.

Q4: Are there any excipients that can be used to enhance the stability of this compound in solution?

A4: Yes, certain excipients can improve stability. Antioxidants can be added to prevent oxidative degradation. For aqueous formulations, buffering agents are crucial to maintain an optimal pH. The use of cyclodextrins can also enhance both solubility and stability by forming inclusion complexes.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general overview of the stability of quinazolinone derivatives under various stress conditions, based on studies of analogous compounds.

Stress ConditionTemperatureDurationSolvent/MediumExpected Degradation
Acid Hydrolysis 80°C24 hours0.1 M HClSignificant
Alkaline Hydrolysis 80°C2 hours0.1 M NaOHComplete
Oxidative Room Temp24 hours3% H₂O₂Moderate
Thermal 60°C48 hoursSolid StateLow to Moderate
Photolytic Ambient24 hoursSolutionModerate to Significant

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 2 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in a hot air oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples and a control sample (stored at -20°C) by a stability-indicating HPLC method to determine the extent of degradation and identify any degradation products.

Protocol for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the compound and separating it from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

General Degradation Pathways for Quinazolinones

General Degradation Pathways for Quinazolinones A This compound B Hydrolysis (Ring Opening) A->B Alkaline/Acidic Conditions C Oxidation A->C Oxidizing Agents D Photodegradation A->D UV/Visible Light E Degradation Products B->E C->E D->E

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Workflow for Stability Testing of this compound A Prepare Solution of This compound B Expose to Stress Conditions (pH, Temp, Light, Oxidant) A->B C Collect Samples at Different Time Points B->C D Analyze by Stability-Indicating HPLC Method C->D E Quantify Degradation and Identify Degradants D->E

Caption: A typical experimental workflow for assessing solution stability.

Logical Relationship of Stability Factors

Key Factors Influencing Solution Stability A Solution Stability of This compound B pH B->A C Temperature C->A D Light Exposure D->A E Solvent Choice E->A F Presence of Oxygen/ Oxidizing Agents F->A

Caption: Interrelated factors affecting the stability of the compound in solution.

References

Overcoming poor solubility of 8-Methylquinazolin-4(3H)-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 8-Methylquinazolin-4(3H)-one in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it often poorly soluble in aqueous solutions?

This compound belongs to the quinazolinone class of heterocyclic compounds, which are widely investigated for their diverse biological activities, including as anticancer, anti-inflammatory, and antibacterial agents.[1][2] Its poor aqueous solubility is primarily due to its crystalline structure and the presence of a largely hydrophobic bicyclic core.

Q2: What are the initial steps to dissolve this compound for an in vitro assay?

The recommended first step is to prepare a concentrated stock solution in an organic solvent.[3] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[3] This stock solution can then be diluted into your aqueous assay buffer, ensuring the final concentration of the organic solvent is kept low (typically ≤1%) to avoid impacting the biological assay.[4]

Q3: How does pH affect the solubility of quinazolinone derivatives?

The 4(3H)-quinazolinone structure contains basic nitrogen atoms, which means the solubility of its derivatives can be dependent on pH.[5] For instance, gefitinib, a quinazoline-based drug, is a weak base that is more soluble at a lower, acidic pH where it becomes ionized.[5] Conversely, its solubility tends to decrease at neutral or basic pH levels.[5] Therefore, adjusting the pH of the buffer can be an effective way to improve solubility, provided the pH change doesn't negatively affect the compound's stability or the assay's integrity.[5]

Q4: Are there any general solubility data available for quinazolinones?

Quantitative Solubility Data for 4(3H)-Quinazolinone (Reference)

SolventSolubilityMolar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL684.23Use of fresh, anhydrous DMSO is recommended.[6]
Water1.2 mg/mL8.21Sonication may be required to aid dissolution.[6]

Troubleshooting Guide: Overcoming Solubility Issues in Assays

This guide addresses common problems encountered during experiments with this compound and provides step-by-step solutions.

Problem 1: The compound will not dissolve in 100% DMSO to create a stock solution.

  • Possible Cause: Insufficient solvent volume or use of low-quality/hydrated DMSO.[5]

  • Solution:

    • Increase the volume of fresh, anhydrous DMSO.[5]

    • Use gentle warming and ultrasonication to facilitate dissolution.[5]

Problem 2: The DMSO stock solution precipitates when stored at 4°C or -20°C.

  • Possible Cause: The compound's solubility in DMSO is dependent on temperature.[5]

  • Solution:

    • If the compound's stability allows, store the stock solution at room temperature.[5]

    • If refrigeration is necessary, gently warm and vortex the solution to ensure it is fully redissolved before use.[5]

Problem 3: The compound precipitates immediately upon dilution into the aqueous assay buffer.

  • Possible Cause: The compound has very low aqueous solubility, and the concentration of the organic co-solvent is too low to maintain its solubility.

  • Solution Workflow:

G start Precipitation Observed in Aqueous Buffer step1 Option 1: Increase Co-solvent (e.g., DMSO) Concentration (if assay tolerates) start->step1 step2 Option 2: Lower Final Compound Concentration start->step2 step3 Option 3: Adjust Buffer pH (if compound is ionizable) step1->step3 If ineffective or not possible end Solubility Achieved step1->end Successful step2->step3 If ineffective step2->end Successful step4 Option 4: Use Surfactants (e.g., Tween-80) step3->step4 If ineffective step3->end Successful step5 Option 5: Use Cyclodextrins (e.g., HP-β-CD) step4->step5 If ineffective step4->end Successful step6 Option 6: Prepare a Solid Dispersion step5->step6 For advanced formulation step5->end Successful step6->end Successful

Caption: Workflow for troubleshooting compound precipitation.

Problem 4: Assay results are inconsistent or not dose-dependent.

  • Possible Cause: The compound is precipitating at higher concentrations within the assay plate, leading to inaccurate results.[5]

  • Solution:

    • Visually inspect the assay plates for any signs of precipitation, possibly using a microscope.

    • Determine the kinetic solubility of the compound in your final assay buffer to establish the maximum concentration at which it remains soluble.

    • Consider using one of the solubility enhancement techniques detailed in the protocols below.

Experimental Protocols for Solubility Enhancement

Protocol 1: Using Co-solvents

Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[3][]

  • Objective: To determine the optimal concentration of a co-solvent (e.g., DMSO, ethanol, PEG 400) that maintains the solubility of this compound without affecting the assay.

  • Materials:

    • Concentrated stock solution of this compound in 100% DMSO.

    • Aqueous assay buffer.

    • Additional co-solvents (e.g., ethanol, PEG 400).

  • Procedure:

    • Prepare a series of dilutions of your compound in the assay buffer with increasing final concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).

    • Include a vehicle control for each co-solvent concentration to assess its impact on the assay.

    • Incubate the plate under standard assay conditions.

    • Visually inspect for precipitation and measure the assay endpoint.

    • Select the highest co-solvent concentration that does not interfere with the assay and maintains compound solubility.

Protocol 2: pH Adjustment

For ionizable compounds, altering the pH of the buffer can significantly increase solubility.[3][]

  • Objective: To find a pH that improves the solubility of this compound while being compatible with the biological assay.

  • Materials:

    • Stock solution of this compound.

    • A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

  • Procedure:

    • Prepare dilutions of the compound in each of the different pH buffers.

    • Observe the solubility in each buffer.

    • Run a vehicle control with each buffer to ensure the pH does not adversely affect the assay components (e.g., cells, enzymes).

    • Select the optimal pH that enhances solubility and is compatible with your experimental system.

Protocol 3: Using Surfactants

Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1][5]

  • Objective: To solubilize this compound using non-ionic surfactants.

  • Materials:

    • Stock solution of this compound.

    • Aqueous assay buffer.

    • Non-ionic surfactants such as Polysorbate 80 (Tween® 80) or Pluronic® F-68.[5]

  • Procedure:

    • Prepare the assay buffer containing a low concentration of the surfactant (e.g., 0.01-0.1%).[5] It's important to use a concentration above the surfactant's critical micelle concentration (CMC).[2]

    • Add the compound stock solution to the surfactant-containing buffer.

    • Vortex briefly to mix.

    • As always, include a vehicle control with the surfactant to check for any interference with the assay.

Protocol 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with poorly soluble molecules.[5]

  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Materials:

    • This compound powder or stock solution.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Aqueous buffer.

  • Procedure:

    • Prepare a solution of HP-β-CD in the assay buffer.

    • Add the this compound to the HP-β-CD solution.

    • Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

    • Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[5]

    • Perform a vehicle control with the cyclodextrin solution.

Protocol 5: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This technique involves dispersing the drug in a hydrophilic carrier at a molecular level to improve its dissolution rate and solubility.[8]

  • Objective: To create an amorphous solid dispersion of this compound.

  • Materials:

    • This compound.

    • A hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000).

    • A volatile organic solvent in which both the compound and carrier are soluble (e.g., methanol, ethanol).

    • Round-bottom flask and rotary evaporator.

  • Procedure:

    • Accurately weigh the compound and the carrier in a chosen ratio (e.g., 1:1, 1:3 by weight).

    • Dissolve both components completely in the selected organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the solvent under vacuum.

    • The resulting solid film is the solid dispersion, which can be scraped and milled into a powder for dissolution in assay buffer.

Relevant Signaling Pathways for Quinazolinone Derivatives

Quinazolinone scaffolds are common in inhibitors of key signaling pathways involved in cell proliferation and inflammation.

EGFR Signaling Pathway Many quinazolinone derivatives, such as gefitinib and erlotinib, are known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in cancer.[9][10]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription Inhibitor Quinazolinone Inhibitor Inhibitor->Dimer Blocks ATP Binding Site

Caption: EGFR signaling pathway with a quinazolinone inhibitor.

PI3K/Akt Signaling Pathway The PI3K/Akt pathway is another critical route for cell survival and growth, and it is also targeted by some quinazolinone-based inhibitors.[3][11][12]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Quinazolinone Inhibitor Inhibitor->PI3K Inhibits Kinase Activity

Caption: PI3K/Akt signaling pathway with a quinazolinone inhibitor.

NF-κB Signaling Pathway Quinazoline derivatives have also been developed as inhibitors of the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity.[4][13][14]

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates Degradation IκB Degradation IkB->Degradation NFkB NF-κB Translocation NF-κB Nuclear Translocation NFkB->Translocation Complex IκB-NF-κB (Inactive Cytoplasmic Complex) Complex->IkB Complex->NFkB Transcription Inflammatory Gene Transcription Translocation->Transcription Inhibitor Quinazolinone Inhibitor Inhibitor->IKK Inhibits Activation

Caption: NF-κB signaling pathway with a quinazolinone inhibitor.

References

Technical Support Center: Refining the Synthetic Route for 8-Methylquinazolin-4(3H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylquinazolin-4(3H)-one analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound analogs?

A1: Several effective synthetic strategies exist for the preparation of quinazolin-4(3H)-ones. The most common approaches for 8-methylated analogs are variations of classical methods, including:

  • Niementowski Reaction: This is a traditional method involving the thermal condensation of an anthranilic acid (in this case, 2-amino-3-methylbenzoic acid) with an amide. While historically significant, this one-pot reaction often requires high temperatures (130–200°C) and can result in longer reaction times and lower yields.[1]

  • Two-Step Synthesis via Benzoxazinone Intermediate: A versatile and often higher-yielding approach involves the initial cyclization of 2-amino-3-methylbenzoic acid with an acyl chloride or anhydride (e.g., acetic anhydride) to form a 2-substituted-8-methyl-1,3-benzoxazin-4-one. This intermediate is then reacted with an amine or ammonia source to furnish the desired this compound analog. This method allows for greater structural diversity in the final product.[2]

  • One-Pot, Three-Component Synthesis: Modern synthetic chemistry favors one-pot, multi-component reactions for their efficiency and atom economy. For 8-Methylquinazolin-4(3H)-ones, this typically involves the condensation of 2-amino-3-methylbenzoic acid, an orthoester (as a one-carbon source), and an amine. Microwave irradiation can significantly accelerate these reactions.

Q2: I am observing a very low yield for my desired this compound analog. What are the potential causes and how can I improve it?

A2: Low yields are a common challenge in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your reaction conditions is the best approach to troubleshoot this issue.[3][4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some classical methods require high temperatures, while modern catalytic approaches may proceed under milder conditions. It is advisable to perform small-scale test reactions to screen for the optimal temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum product formation and prevent degradation.[3][4]

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the 2-amino-3-methylbenzoic acid or the amine, can lead to side reactions and a decrease in the yield of the desired product. Ensure the purity of your reactants before starting the synthesis.[3]

  • Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors can significantly affect the yield. Using a fresh batch of catalyst and ensuring an inert atmosphere for air-sensitive reactions can be beneficial.[3]

  • Side Reactions and Byproduct Formation: Various side reactions can compete with the formation of the desired quinazolinone. For instance, the benzoxazinone intermediate is susceptible to hydrolysis, which can lead to the formation of an acyclic diamide as a major byproduct, thereby reducing the yield of the target molecule.[1]

Q3: My reaction is producing a significant amount of side products, making the purification of my target this compound analog difficult. What are these common side products and how can I minimize their formation?

A3: The formation of side products is a frequent hurdle in quinazolinone synthesis. Common byproducts include unreacted starting materials, acyclic intermediates from incomplete cyclization, and hydrolysis products.[5]

To minimize the formation of these side products:

  • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates, particularly the benzoxazinone ring. Using dry solvents and reagents is crucial to prevent this.[1]

  • Optimize Reaction Temperature: High temperatures can promote the formation of side products and degradation of the desired compound.[1]

  • Use an Inert Atmosphere: For reactions that are sensitive to air and moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions like oxidation.[5]

Q4: What are the most effective methods for purifying this compound analogs?

A4: The choice of purification method depends on the scale of the synthesis and the nature of the impurities. A combination of techniques is often the most effective approach.

  • Recrystallization: This is a cost-effective and straightforward initial purification step to remove baseline impurities, provided a suitable solvent can be found.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. For quinazolinone derivatives, silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the preferred method. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is commonly used.

Troubleshooting Guides

Low Product Yield
Possible Cause Troubleshooting Step Experimental Protocol
Poor Quality of Starting Materials Verify the purity of your 2-amino-3-methylbenzoic acid and amine by NMR, GC-MS, or melting point.Purification of Starting Materials: Recrystallize solid starting materials from a suitable solvent (e.g., ethanol). Distill liquid starting materials under reduced pressure.
Suboptimal Reaction Temperature Optimize the reaction temperature by performing small-scale screening experiments.Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 60 °C, 100 °C, 140 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition.[3]
Incorrect Solvent Screen a variety of solvents with different polarities.Solvent Screening: Conduct the reaction in different solvents such as toluene, DMF, ethanol, and acetonitrile to find the one that provides the best yield.[3]
Product Decomposition If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times.Product Stability Test: Expose a small sample of the purified product to the reaction conditions (without the reactants) and monitor for any degradation using TLC or LC-MS.[3]
Purification Challenges
Problem Possible Cause Solution
Persistent Impurities after Column Chromatography Co-elution of impurities with the product.Repeat the column chromatography using a shallower solvent gradient to improve separation. Alternatively, use a different purification technique like recrystallization.
Product Precipitation during Column Chromatography The product has low solubility in the chosen eluent.Modify the eluent system by adding a more polar solvent to increase the solubility of the product.
Difficulty in Crystallization The compound may be an oil or form a supersaturated solution.Try different crystallization solvents or solvent mixtures. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.

Experimental Protocols

General Protocol for Two-Step Synthesis of 8-Methyl-3-substituted-quinazolin-4(3H)-ones via a Benzoxazinone Intermediate

Step 1: Synthesis of 2-Substituted-8-methyl-4H-3,1-benzoxazin-4-one

  • To a solution of 2-amino-3-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., pyridine or toluene), add the desired acyl chloride or acid anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • For reactions with acid anhydrides, refluxing the mixture may be necessary.

  • Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 8-Methyl-3-substituted-quinazolin-4(3H)-one

  • A mixture of the 2-substituted-8-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and the desired primary amine (1.2 equivalents) in a solvent such as ethanol or DMF is refluxed for 4-8 hours.[6]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization or column chromatography.

General Protocol for One-Pot Microwave-Assisted Synthesis of 8-Methyl-3-substituted-quinazolin-4(3H)-ones
  • In a microwave-safe reaction vessel, combine 2-amino-3-methylbenzoic acid (1 equivalent), the desired amine (1.2 equivalents), and an orthoester such as trimethyl orthoformate (1.2 equivalents) in a suitable solvent like ethanol.[5]

  • Seal the vessel and subject it to microwave irradiation at a specified temperature (e.g., 120-150 °C) for a set time (e.g., 20-30 minutes).[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate by filtration.

  • Further purification can be achieved by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_intermediate Intermediate cluster_product Crude Product cluster_purification Purification cluster_final Final Product 2-amino-3-methylbenzoic acid 2-amino-3-methylbenzoic acid One-Pot Synthesis One-Pot Synthesis 2-amino-3-methylbenzoic acid->One-Pot Synthesis Two-Step Synthesis Two-Step Synthesis 2-amino-3-methylbenzoic acid->Two-Step Synthesis Amine / Amide Amine / Amide Amine / Amide->One-Pot Synthesis Benzoxazinone Intermediate Benzoxazinone Intermediate Amine / Amide->Benzoxazinone Intermediate Acylating Agent / C1 Source Acylating Agent / C1 Source Acylating Agent / C1 Source->One-Pot Synthesis Acylating Agent / C1 Source->Two-Step Synthesis Crude this compound Crude this compound One-Pot Synthesis->Crude this compound Two-Step Synthesis->Benzoxazinone Intermediate Benzoxazinone Intermediate->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Column Chromatography Column Chromatography Crude this compound->Column Chromatography Pure this compound Analog Pure this compound Analog Recrystallization->Pure this compound Analog Column Chromatography->Pure this compound Analog

Caption: General synthetic workflow for this compound analogs.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Optimize_Temp Optimize Reaction Temperature Yield_Improved_Temp Yield Improved? Optimize_Temp->Yield_Improved_Temp Optimize_Solvent Screen Different Solvents Yield_Improved_Solvent Yield Improved? Optimize_Solvent->Yield_Improved_Solvent Check_Atmosphere Use Inert Atmosphere Yield_Improved_Atmosphere Yield Improved? Check_Atmosphere->Yield_Improved_Atmosphere Purity_OK->Optimize_Temp Yes Purify_Materials Purify Starting Materials Purity_OK->Purify_Materials No Yield_Improved_Temp->Optimize_Solvent No Proceed Proceed with Optimized Conditions Yield_Improved_Temp->Proceed Yes Yield_Improved_Solvent->Check_Atmosphere No Yield_Improved_Solvent->Proceed Yes Yield_Improved_Atmosphere->Proceed Yes Yield_Improved_Atmosphere->Proceed No, Re-evaluate Route Purify_Materials->Check_Purity

Caption: Troubleshooting workflow for low reaction yields.

References

Minimizing impurities in 8-Methylquinazolin-4(3H)-one preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 8-Methylquinazolin-4(3H)-one. The following information, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation, with a focus on minimizing impurities.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is a common synthetic route for this compound, and what are the critical steps?

A1: A prevalent and reliable method for synthesizing this compound is a two-step process starting from 2-amino-3-methylbenzoic acid.

  • Step 1: Formation of the Benzoxazinone Intermediate: The first step involves the cyclization of 2-amino-3-methylbenzoic acid with a dehydrating agent, typically acetic anhydride, to form 2,8-dimethyl-4H-3,1-benzoxazin-4-one. This reaction is often performed under reflux or with microwave assistance to reduce reaction times.[1][2]

  • Step 2: Amination and Ring Transformation: The benzoxazinone intermediate is then reacted with an ammonia source, such as aqueous ammonia or ammonium acetate, to yield the final product, this compound. This step involves the opening of the oxazinone ring followed by recyclization to form the quinazolinone core.

Q2: I am observing a low yield in my synthesis. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete reaction in Step 1: The formation of the benzoxazinone intermediate may be incomplete.

    • Solution: Ensure an excess of acetic anhydride is used. Optimize the reaction time and temperature, monitoring the progress by Thin Layer Chromatography (TLC). Microwave-assisted synthesis can significantly shorten reaction times and improve the yield of the intermediate.[1]

  • Degradation of the Benzoxazinone Intermediate: The benzoxazinone intermediate is susceptible to hydrolysis.

    • Solution: After formation, the intermediate should be used promptly in the next step. During workup, pouring the reaction mixture into ice-cold water can help precipitate the product and minimize degradation.[1]

  • Inefficient Conversion in Step 2: The conversion of the benzoxazinone to the quinazolinone may be suboptimal.

    • Solution: Ensure the correct stoichiometry of the ammonia source is used. The choice of solvent is also critical, with ethanol being a common and effective option. Optimize the reflux time by monitoring the reaction with TLC.[1]

Q3: I have multiple spots on my TLC plate after the reaction. What are the likely impurities and how can I identify them?

A3: The presence of multiple spots on a TLC plate indicates a mixture of compounds. The most common impurities in the synthesis of this compound are:

  • Unreacted 2-amino-3-methylbenzoic acid: This is the starting material for the synthesis. It can be identified by comparing its Rf value with a standard sample of the starting material.

  • 2,8-dimethyl-4H-3,1-benzoxazin-4-one: This is the intermediate from the first step of the synthesis. If the second step (amination) is incomplete, this intermediate will remain in the final product mixture.

  • Side-reaction products: Depending on the reaction conditions, other side products may form. Characterization by techniques such as LC-MS and NMR is recommended for the identification of unknown impurities.

Q4: What is the best method for purifying the crude this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective and straightforward method for purifying the final product. Ethanol is a commonly used solvent for the recrystallization of quinazolinone derivatives.[1] The process involves dissolving the crude product in a minimal amount of hot ethanol and allowing it to cool slowly to form crystals, leaving the impurities in the solution.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a viable option. A solvent system of hexane and ethyl acetate is a good starting point for eluting the compound.

  • Acid-Base Extraction: Since quinazolinones have basic nitrogen atoms, acid-base extraction can be an effective purification technique. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer as its salt. The aqueous layer is then separated and basified to precipitate the purified product.

Data Presentation

Table 1: Optimization of Reaction Conditions for Quinazolin-4(3H)-one Synthesis

The following table, adapted from a study on a similar quinazolinone synthesis, illustrates how reaction parameters can influence the product yield. While this data is not specific to this compound, it provides a valuable guide for optimization.

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1Cu(OAc)₂K₂CO₃CH₃CN45
2CuClK₂CO₃CH₃CN52
3CuIK₂CO₃CH₃CN65
4CuICs₂CO₃CH₃CN78
5CuIDBUCH₃CN85
6CuIDBUTHF75
7CuIDBUToluene68
8CuIDBUDMSO92

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), and terminal alkyne (0.11 mmol) were stirred at room temperature for 12 h. Isolated yields are reported.[1] This table demonstrates that the choice of catalyst, base, and solvent significantly impacts the reaction yield.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2,8-Dimethylquinazolin-4(3H)-one

This protocol is based on the general method for synthesizing 2-methyl substituted quinazolinones and is adapted for 2,8-dimethylquinazolin-4(3H)-one.

Step 1: Synthesis of 2,8-dimethyl-4H-3,1-benzoxazin-4-one (Intermediate)

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-3-methylbenzoic acid (1 equivalent) in acetic anhydride (2-3 equivalents).

  • Reaction Conditions: Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then pour it into ice-cold water to precipitate the crude intermediate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 2,8-dimethyl-4H-3,1-benzoxazin-4-one is often used in the next step without further purification.

Step 2: Synthesis of 2,8-Dimethylquinazolin-4(3H)-one (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2,8-dimethyl-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol.

  • Reaction Conditions: Add aqueous ammonia (a slight excess) to the solution and heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the benzoxazinone intermediate is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from ethanol to obtain pure 2,8-dimethylquinazolin-4(3H)-one.

Visualizations

Workflow for Troubleshooting Low Yield

Purification_Strategy start Crude Product solid_or_oil Is the product a solid? start->solid_or_oil recrystallization Attempt Recrystallization (e.g., from Ethanol) solid_or_oil->recrystallization Yes column_chromatography Perform Column Chromatography (e.g., Hexane/Ethyl Acetate) solid_or_oil->column_chromatography No / Oily purity_check1 Purity > 98%? recrystallization->purity_check1 purity_check2 Purity > 98%? column_chromatography->purity_check2 purity_check1->column_chromatography No final_product Pure Product purity_check1->final_product Yes acid_base_extraction Consider Acid-Base Extraction acid_base_extraction->final_product purity_check2->acid_base_extraction No / Basic Impurities purity_check2->final_product Yes

References

Technical Support Center: Scaling Up 8-Methylquinazolin-4(3H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 8-Methylquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The two most prevalent and adaptable synthetic routes for this compound are:

  • Niementowski Reaction: This is a classical and widely used method that involves the thermal condensation of 2-amino-3-methylbenzoic acid with formamide.[1][2] This one-step process is straightforward but often requires high temperatures, which can lead to side reactions and impurities.[3]

  • Benzoxazinone Route: This two-step approach first involves the cyclization of 2-amino-3-methylbenzoic acid with an acylating agent like acetic anhydride to form the intermediate 8-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with a nitrogen source, such as ammonia, to yield this compound.

Q2: I am experiencing a low yield in my lab-scale synthesis. What are the likely causes?

A2: Low yields in quinazolinone synthesis are a common issue.[3] Key factors to investigate include:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

  • Sub-optimal Reaction Conditions: The temperature and choice of solvent are critical. For the Niementowski reaction, temperatures are typically high (130-150°C), but excessive heat can cause degradation.[3] Microwave-assisted synthesis can sometimes offer better yields and shorter reaction times.[1]

  • Purity of Starting Materials: Impurities in the 2-amino-3-methylbenzoic acid or formamide can interfere with the reaction. Ensure the use of high-purity starting materials.

  • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures, leading to ring-opening.[4] Careful control of pH during workup is essential.

Q3: What are the primary challenges when scaling up the production of this compound?

A3: Scaling up from the lab bench to pilot or production scale introduces several challenges:

  • Heat and Mass Transfer: In larger reactors, inefficient mixing can create localized "hot spots," promoting side reactions. The reduced surface-area-to-volume ratio also makes heat dissipation more difficult to control.

  • Reaction Kinetics: The reaction kinetics can change in a larger vessel, potentially affecting the yield and impurity profile.

  • Precipitation: Premature precipitation of the product or intermediates can impede stirring and affect reaction completion.

  • Impurity Profile: Side reactions that are negligible on a small scale can become significant at a larger scale, leading to a more complex impurity profile.

Troubleshooting Guides

Low Yield
Symptom Potential Cause Suggested Solution
Significant amount of starting material (2-amino-3-methylbenzoic acid) remains. Incomplete reaction due to insufficient time or temperature.Increase reaction time and/or incrementally increase the reaction temperature. Monitor reaction progress using TLC or LC-MS to determine the optimal endpoint.
Low yield with the formation of dark, tarry byproducts. Degradation of starting materials or product due to excessive heat.Optimize the reaction temperature by running a series of experiments at slightly lower temperatures. For the Niementowski reaction, consider using microwave irradiation as an alternative to conventional heating to potentially reduce degradation.[1]
Product is lost during workup and purification. Product solubility in the workup or recrystallization solvents. Hydrolysis of the quinazolinone ring.Carefully select recrystallization solvents to maximize recovery. Ensure pH is controlled during any aqueous workup steps to prevent ring-opening.[4]
Impurity Formation
Symptom Potential Cause Suggested Solution
Presence of a diamide byproduct. A known side reaction in the Niementowski synthesis.This can be difficult to avoid completely with this method. Modern, milder coupling methods may provide better purity.[3]
Unexpected peaks in HPLC/LC-MS analysis. Side reactions such as oxidation or hydrolysis. Impurities in starting materials.Use an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Ensure all solvents and reagents are anhydrous. Purify starting materials if their quality is questionable.
Difficulty in removing impurities by recrystallization. Impurities have similar solubility to the desired product.Explore different solvent systems for recrystallization.[5] If recrystallization is ineffective, column chromatography may be necessary.

Experimental Protocols

Protocol 1: Niementowski Synthesis of this compound

This protocol is a representative procedure based on the classical Niementowski reaction.

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Formamide

Procedure:

  • Combine 2-amino-3-methylbenzoic acid and an excess of formamide in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 130-150°C.

  • Maintain the temperature and stir the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[6]

Expected Yield: Yields for the Niementowski reaction can be variable and are often moderate. Optimization of temperature and reaction time is crucial for maximizing the yield.

Protocol 2: Benzoxazinone Route to this compound

This two-step protocol often provides a purer product compared to the Niementowski synthesis.

Step 1: Synthesis of 8-Methyl-4H-3,1-benzoxazin-4-one

Materials:

  • 2-Amino-3-methylbenzoic acid

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, add 2-amino-3-methylbenzoic acid to an excess of acetic anhydride.

  • Heat the mixture under reflux for 1-2 hours.

  • Remove the excess acetic anhydride under reduced pressure.

  • The resulting solid is 8-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

Materials:

  • 8-Methyl-4H-3,1-benzoxazin-4-one

  • Ammonia source (e.g., ammonium acetate or aqueous ammonia)

  • Ethanol

Procedure:

  • Dissolve the crude 8-methyl-4H-3,1-benzoxazin-4-one in ethanol.

  • Add the ammonia source to the solution.

  • Heat the mixture under reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, recrystallize the product from ethanol.

Visualizations

niementowski_synthesis 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Intermediate N-Formyl-2-amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid->Intermediate Formamide Formamide Formamide->Intermediate Product This compound Intermediate->Product Water H2O Intermediate->Water Cyclization

Caption: Niementowski synthesis of this compound.

benzoxazinone_route cluster_step1 Step 1 cluster_step2 Step 2 2-Amino-3-methylbenzoic Acid 2-Amino-3-methylbenzoic Acid Benzoxazinone 8-Methyl-4H-3,1-benzoxazin-4-one 2-Amino-3-methylbenzoic Acid->Benzoxazinone Acetic Anhydride Acetic Anhydride Acetic Anhydride->Benzoxazinone Cyclization Product This compound Benzoxazinone->Product Ammonia Ammonia Ammonia->Product Ring Opening & Recyclization

Caption: Two-step synthesis via a benzoxazinone intermediate.

troubleshooting_workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Low_Yield->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time/Temperature Incomplete->Optimize_Time_Temp Check_Purity Check Starting Material Purity Complete->Check_Purity Optimize_Time_Temp->Check_Completion Impure_SM Impure Starting Materials Check_Purity->Impure_SM No Pure_SM Pure Starting Materials Check_Purity->Pure_SM Yes Purify_SM Purify Starting Materials Impure_SM->Purify_SM Purify_SM->Start Investigate_Workup Investigate Workup/Purification Pure_SM->Investigate_Workup End End Investigate_Workup->End

Caption: Troubleshooting workflow for low yield issues.

References

Validation & Comparative

Characterization and Structural Confirmation of 8-Methylquinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques and expected data for the structural characterization and confirmation of 8-Methylquinazolin-4(3H)-one. Due to the limited availability of public experimental spectral data for this compound, this guide utilizes its structural isomer, 2-Methylquinazolin-4(3H)-one, as a well-characterized alternative for demonstrating the application of key analytical methods. The experimental data for the alternative compound is provided to serve as a benchmark for researchers working on the synthesis and confirmation of similar quinazolinone scaffolds.

Executive Summary

Structural Comparison

CompoundThis compound2-Methylquinazolin-4(3H)-one
Structure this compound2-Methylquinazolin-4(3H)-one
Molecular Formula C₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol 160.17 g/mol
Key Difference Methyl group at position 8Methyl group at position 2

Spectroscopic Data for Structural Confirmation

The following tables summarize the experimental data for 2-Methylquinazolin-4(3H)-one, which serves as a reference for the characterization of this compound. The expected data for this compound would show distinct differences in the NMR spectra due to the different substitution pattern on the quinazolinone core.

¹H NMR (Proton NMR) Data for 2-Methylquinazolin-4(3H)-one

Solvent: DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.1 (broad s)Singlet (broad)1HN-H
8.08 (d, J=7.9 Hz)Doublet1HAr-H
7.78 (t, J=7.7 Hz)Triplet1HAr-H
7.60 (d, J=8.1 Hz)Doublet1HAr-H
7.45 (t, J=7.5 Hz)Triplet1HAr-H
2.35 (s)Singlet3HCH₃
¹³C NMR (Carbon NMR) Data for 2-Methylquinazolin-4(3H)-one

Solvent: DMSO-d₆

Chemical Shift (δ) ppmAssignment
162.2C=O
154.5C2
149.0C8a
134.5C7
126.8C5
126.1C6
125.8C8
121.1C4a
21.7CH₃
Mass Spectrometry (MS) Data for 2-Methylquinazolin-4(3H)-one
m/zInterpretation
160[M]⁺ (Molecular Ion)
132[M-CO]⁺
118[M-NCOH]⁺
90[C₇H₆]⁺
Infrared (IR) Spectroscopy Data for 2-Methylquinazolin-4(3H)-one
Wavenumber (cm⁻¹)Interpretation
3400-3200N-H stretch
3100-3000Aromatic C-H stretch
1680C=O stretch (amide)
1615C=N stretch
1580, 1480Aromatic C=C stretch

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generally applicable for the characterization of quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) analyzer to obtain an accurate mass measurement for molecular formula confirmation.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflow for compound characterization and a representative signaling pathway where quinazolinone derivatives have shown biological activity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI-HRMS) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway, a common target for quinazolinone-based inhibitors.

Conclusion

The structural characterization and confirmation of this compound require a multi-technique analytical approach. While direct experimental data for this specific compound is currently limited in the public domain, the provided data for the isomeric 2-Methylquinazolin-4(3H)-one offers a valuable comparative reference. Researchers synthesizing this compound can expect analogous but distinct spectroscopic signatures, particularly in the NMR spectra, which will be crucial for its unambiguous identification. The experimental protocols and workflows detailed in this guide provide a robust framework for the successful characterization of this and other novel quinazolinone derivatives.

A Comparative Analysis of Quinazolinone-Based Inhibitors: From Simple Scaffolds to Clinically Approved Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the performance of a simple quinazolinone derivative, 2-Methylquinazolin-4(3H)-one, against several well-established, clinically approved quinazolinone-based inhibitors. This objective comparison is supported by experimental data, detailed protocols, and visualizations of key signaling pathways to aid researchers in the ongoing development of novel therapeutics.

Performance of Quinazolinone Inhibitors: A Quantitative Comparison

The inhibitory activity of quinazolinone derivatives is highly dependent on their substitution patterns, which dictate their target specificity and potency. Below is a summary of the half-maximal inhibitory concentrations (IC50) for a selection of quinazolinone-based compounds against various targets and cell lines.

Table 1: Inhibitory Activity of 2-Methylquinazolin-4(3H)-one

CompoundTargetIC50
2-Methylquinazolin-4(3H)-oneInfluenza A Virus (H1N1) in MDCK cells23.8 µg/mL[1][2]

Table 2: Inhibitory Activity of Clinically Approved Quinazolinone-Based EGFR Inhibitors

CompoundTarget/Cell LineIC50
Gefitinib EGFR (Tyr1173, Tyr992)26-57 nM[3]
EGFR (in NR6wtEGFR and NR6W cells)37 nM[3]
EGF-stimulated tumor cell growth54 nM[4]
HCC827 lung adenocarcinoma cells13.06 nM[2]
PC9 lung adenocarcinoma cells77.26 nM[2]
Erlotinib EGFR (cell-free assay)2 nM[5][6]
EGFR autophosphorylation in HNS cells20 nM[5]
BxPC-3 pancreatic cancer cells1.26 µM[7]
AsPc-1 pancreatic cancer cells5.8 µM[7]
Lapatinib EGFR (purified)10.2 nM[8]
ErbB-2 (HER2) (purified)9.8 nM[8]
EGFR autophosphorylation in HN5 cells170 nM[9]
ErbB2 autophosphorylation in BT474 cells60 nM[9]
Afatinib EGFR (wild-type)0.5 nM[10][11]
EGFR (L858R mutant)0.4 nM[11]
EGFR (L858R/T790M mutant)10 nM[11]
ErbB2 (HER2)14 nM[11]
BxPC3 pancreatic cancer cells11 nM[7]

Signaling Pathways and Mechanisms of Action

Quinazolinone-based inhibitors exert their effects through the modulation of key cellular signaling pathways. A primary target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events crucial for cell growth, proliferation, and survival.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[12] This creates docking sites for adaptor proteins, leading to the activation of downstream pathways, most notably the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[13] In cancer, mutations or overexpression of EGFR can lead to its constitutive activation, promoting uncontrolled cell proliferation.[14] Quinazolinone inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation and subsequent downstream signaling.[12]

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits

EGFR Signaling Pathway and Inhibition by Quinazolinones.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases.[15] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[16] PIP3 acts as a second messenger, recruiting and activating Akt.[16] Activated Akt then phosphorylates a multitude of downstream targets, leading to increased cell survival, growth, and proliferation, while inhibiting apoptosis.[8] Dysregulation of this pathway is a common feature in many cancers.[4]

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT Akt mTOR mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Functions Cell Survival, Growth, Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates

Overview of the PI3K/Akt Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research findings, detailed experimental protocols for key assays are provided below.

EGFR Kinase Assay (In Vitro)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[17]

  • ATP

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[18]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the EGFR enzyme to each well and pre-incubate for 30 minutes at room temperature.[17]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[17]

  • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.[19]

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[3]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[20]

  • After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21]

  • During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5][10]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[21]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for adherence seed_cells->incubate_adhere treat_compounds Treat with serial dilutions of quinazolinone compounds incubate_adhere->treat_compounds incubate_treatment Incubate for 48-72 hours treat_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

General workflow for an MTT cell viability assay.

Conclusion

This guide highlights the therapeutic potential of the quinazolinone scaffold, from the antiviral activity of a simple derivative like 2-Methylquinazolin-4(3H)-one to the potent and specific anticancer effects of clinically approved EGFR inhibitors. The provided data and protocols serve as a valuable resource for the rational design and evaluation of novel quinazolinone-based compounds. Further exploration of the structure-activity relationships of this versatile scaffold holds significant promise for the development of next-generation inhibitors targeting a range of diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-Methylquinazolin-4(3H)-one and its related compounds, supported by experimental data on their biological activities. This document outlines synthetic methodologies, comparative performance in anticancer and antimicrobial assays, and key structure-activity relationships.

The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Among these, this compound serves as a valuable starting point for the development of novel therapeutic agents. This guide delves into a comparative study of this compound and its analogs, presenting a consolidated overview of their synthesis and biological performance.

Synthesis of this compound and Related Compounds

The synthesis of the this compound core and its derivatives typically follows established routes for quinazolinone synthesis. A common and efficient method involves the condensation of N-acyl-2-amino-3-methylbenzonitrile with a suitable reagent.

A general synthetic pathway is initiated through the thermal cyclization of acetic anhydride on anthranilic acid to produce a benzoxazinone intermediate. This intermediate, upon condensation with hydrazine hydrate, yields an amino-substituted quinazolinone. Subsequent reactions with various aldehydes or other electrophiles can be employed to introduce diversity at different positions of the quinazolinone ring, allowing for the synthesis of a library of related compounds for comparative studies.[5]

Below is a generalized workflow for the synthesis of this compound derivatives.

General Synthetic Workflow for this compound Derivatives cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_core Core Synthesis cluster_derivatization Derivatization 2-Amino-3-methylbenzoic_acid 2-Amino-3-methylbenzoic acid Benzoxazinone 8-Methyl-2-methyl-4H-3,1-benzoxazin-4-one 2-Amino-3-methylbenzoic_acid->Benzoxazinone Acylation & Cyclization Reagent Acylating Agent (e.g., Acetic Anhydride) Reagent->Benzoxazinone Quinazolinone This compound Benzoxazinone->Quinazolinone Amination & Rearrangement Derivatives Substituted this compound Analogs Quinazolinone->Derivatives Substitution Reactions Amine Amine Source (e.g., Ammonia, Hydrazine) Amine->Quinazolinone Electrophiles Various Electrophiles (e.g., Aldehydes, Alkyl halides) Electrophiles->Derivatives

Caption: General synthetic route to this compound and its derivatives.

Comparative Anticancer Activity

Quinazolinone derivatives have been extensively investigated for their potential as anticancer agents, with some compounds targeting key enzymes like epidermal growth factor receptor (EGFR) and other kinases involved in cancer cell proliferation.[2][6] The following table summarizes the in vitro anticancer activity of a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives against various cancer cell lines. While specific data for a series of 8-methylated analogs is not available in a single comparative study, the data presented for other substituted quinazolinones provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Selected Quinazolinone Derivatives

Compound IDR1R2HeLa (Cervical Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)
1a HPhenyl15.218.522.112.8
1b ClPhenyl8.910.215.77.5
1c OCH₃Phenyl12.514.819.310.1
2a H4-Chlorophenyl7.89.112.46.2
2b Cl4-Chlorophenyl4.25.58.93.1
Doxorubicin --0.91.21.50.8

Note: The data in this table is hypothetical and for illustrative purposes, as a direct comparative study of a series of this compound derivatives with this specific data set was not found in the search results. The trends are based on general SAR principles observed in the broader class of quinazolinones.

From the general structure-activity relationships of quinazolinones, it is observed that substitutions at the 2 and 3 positions of the quinazolinone ring significantly influence their cytotoxic activity.[3] The introduction of electron-withdrawing groups, such as halogens, on the phenyl ring at the 3-position often leads to enhanced anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of the quinazolinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

MTT Assay Workflow Cell_Seeding Seed cancer cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serially diluted quinazolinone compounds Incubation1->Compound_Addition Incubation2 Incubate for 48h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: A stepwise workflow of the MTT assay for evaluating cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Comparative Antimicrobial Activity

Quinazolinone derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3] The antimicrobial efficacy is often influenced by the nature and position of substituents on the quinazolinone ring.

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Selected Quinazolinone Derivatives

Compound IDR1R2S. aureusE. coliC. albicans
3a HH64128256
3b ClH3264128
3c NO₂H163264
4a HCH₃3264128
4b ClCH₃163264
Ciprofloxacin --10.5-
Fluconazole ----8

Note: This table is a representative example based on general findings for quinazolinone derivatives and is for illustrative purposes. A direct comparative study with a consistent set of 8-methylated analogs was not found.

The antimicrobial activity of quinazolinones is often enhanced by the presence of electron-withdrawing groups and lipophilic moieties, which can facilitate penetration through the microbial cell wall and interaction with intracellular targets.[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro activity of an antimicrobial agent against a specific microorganism. The broth microdilution method is a widely used technique for determining MIC values.

Workflow for Broth Microdilution Assay

Broth Microdilution Assay Workflow Compound_Dilution Prepare serial dilutions of compounds in broth Inoculation Inoculate the wells of a 96-well plate Compound_Dilution->Inoculation Inoculum_Preparation Prepare standardized microbial inoculum Inoculum_Preparation->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Preparation of Compound Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinazolinone scaffold. Further systematic studies focusing on the synthesis and comparative evaluation of a broader range of 8-methylated analogs are warranted to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols and workflows provided in this guide offer a standardized approach for the biological evaluation of this important class of heterocyclic compounds.

References

Validating the Biological Target of 8-Methylquinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological targets of 8-Methylquinazolin-4(3H)-one. While a definitive, validated biological target for this specific compound remains to be conclusively identified in publicly available literature, this document summarizes the known biological activities of structurally related quinazolin-4(3H)-one derivatives. By examining the targets of these analogous compounds, we can infer and explore the most probable mechanisms of action for this compound. This guide presents experimental data from related studies to support these hypotheses and compares the compound's potential with alternative therapeutic agents.

Executive Summary

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant effects. While the specific biological target of this compound is not yet elucidated, research on closely related 8-substituted quinazolinone analogs points towards two primary areas of interest: modulation of GABAA receptors and antibacterial activity . This guide will delve into the evidence supporting these potential targets and compare them with existing therapeutic alternatives.

Potential Biological Target 1: GABAA Receptor Modulation

A study on 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones has identified this class of compounds as positive allosteric modulators (PAMs) of GABAA receptors.[1] This suggests that this compound may also interact with this critical inhibitory neurotransmitter receptor in the central nervous system.

Comparative Analysis with Known GABAA Receptor Modulators

The following table compares the activity of a representative 8-substituted quinazolinone with benzodiazepines, a well-established class of GABAA receptor PAMs.

Compound ClassExample CompoundMechanism of ActionPotency (EC50)Therapeutic UseReference
Quinazolin-4(3H)-ones 8-substituted 2,3-diphenyl-quinazolin-4(3H)-onePositive Allosteric ModulatorMicromolar rangeInvestigational[1]
Benzodiazepines DiazepamPositive Allosteric ModulatorNanomolar rangeAnxiolytic, AnticonvulsantStandard Pharmacology Textbooks
Experimental Protocol: Electrophysiological Recording of GABAA Receptor Activity

The functional modulation of GABAA receptors by quinazolinone derivatives can be assessed using two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific GABAA receptor subtypes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a buffer solution.

    • The oocytes are impaled with two microelectrodes filled with KCl.

    • A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC5-10).

    • The test compound (e.g., this compound) is co-applied with GABA.

    • The potentiation of the GABA-evoked current by the test compound is measured.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and maximal efficacy of the compound.

Signaling Pathway: GABAA Receptor Modulation

GABA_A_Receptor_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_released GABA GABA->GABA_released GABAA_Receptor GABAA Receptor GABA_released->GABAA_Receptor binds Chloride_Channel Cl- Channel GABAA_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Quinazolinone This compound (PAM) Quinazolinone->GABAA_Receptor enhances GABA binding

Caption: Putative mechanism of this compound as a positive allosteric modulator (PAM) of the GABAA receptor.

Potential Biological Target 2: Antibacterial Activity

Several studies have highlighted the antibacterial potential of the quinazolin-4(3H)-one scaffold. Notably, a study involving 3-aryl-8-methylquinazolin-4(3H)-one derivatives demonstrated their efficacy against multi-drug resistant bacteria, suggesting that the 8-methyl substitution is compatible with antibacterial activity.[2]

Comparative Analysis with Known Antibiotics

The following table compares the antibacterial activity of a representative 8-methylquinazolinone derivative with commonly used antibiotics.

Compound ClassExample CompoundMechanism of ActionSpectrum of ActivityReference
Quinazolin-4(3H)-ones 3-aryl-8-methylquinazolin-4(3H)-oneNot fully elucidated; may involve inhibition of essential bacterial enzymes.Gram-positive and Gram-negative bacteria[2]
Fluoroquinolones CiprofloxacinDNA gyrase and topoisomerase IV inhibitorBroad-spectrumStandard Microbiology Textbooks
β-Lactams PenicillinPeptidoglycan synthesis inhibitorPrimarily Gram-positiveStandard Microbiology Textbooks
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Strain Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antibacterial Screening

Antibacterial_Screening_Workflow Start Start Compound_Synthesis Synthesize this compound Start->Compound_Synthesis MIC_Assay Determine Minimum Inhibitory Concentration (MIC) Compound_Synthesis->MIC_Assay Spectrum_Analysis Test against a panel of Gram-positive and Gram-negative bacteria MIC_Assay->Spectrum_Analysis Mechanism_Study Investigate Mechanism of Action (e.g., enzyme inhibition assays) Spectrum_Analysis->Mechanism_Study End End Mechanism_Study->End

Caption: A typical workflow for the initial screening and characterization of the antibacterial properties of a novel compound.

Conclusion and Future Directions

While the definitive biological target of this compound is yet to be validated, evidence from structurally related compounds strongly suggests potential activity as a positive allosteric modulator of GABAA receptors and as an antibacterial agent. Further research, including direct binding assays, enzymatic assays, and in vivo studies, is necessary to elucidate the precise mechanism of action and to validate its therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to pursue the validation of the biological target of this compound.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 8-Methylquinazolin-4(3H)-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the cross-reactivity profile of the quinazolinone scaffold, represented here by the well-characterized inhibitor Gefitinib, against other established kinase inhibitors, Lapatinib and Sorafenib. The quinazolin-4(3H)-one core is a privileged structure in medicinal chemistry, forming the basis of numerous approved and investigational drugs. This comparison aims to provide objective, data-driven insights into the off-target interaction landscapes of these compounds, a critical consideration in drug discovery and development.

The selectivity of a kinase inhibitor, or its ability to specifically target a desired kinase without significantly affecting other kinases in the kinome, is a key determinant of its therapeutic window and potential for adverse effects. Broad-spectrum kinase inhibitors can offer efficacy in complex diseases but may also lead to off-target toxicities. Conversely, highly selective inhibitors may have a cleaner safety profile but could be susceptible to resistance mechanisms. Therefore, a comprehensive understanding of a compound's cross-reactivity is essential.

Comparative Kinase Selectivity Profiles

The following table summarizes the dissociation constants (Kd) for Gefitinib, Lapatinib, and Sorafenib against a selection of kinases. The data is presented to highlight both primary targets and significant off-target interactions. A lower Kd value indicates a stronger binding affinity. This data is illustrative and compiled from various public sources; comprehensive screening against a full kinase panel is recommended for definitive profiling.

Kinase TargetGefitinib (Kd, nM)Lapatinib (Kd, nM)Sorafenib (Kd, nM)Kinase Family
EGFR 2.5 3 >10,000Tyrosine Kinase
ERBB2 (HER2) 1809 >10,000Tyrosine Kinase
VEGFR2 >10,00036090 Tyrosine Kinase
BRAF >10,000>10,00020 Serine/Threonine Kinase
C-RAF >10,000>10,0006 Serine/Threonine Kinase
ABL1>10,00016038Tyrosine Kinase
SRC>10,000130>10,000Tyrosine Kinase
LCK>10,000110>10,000Tyrosine Kinase
YES1>10,00069>10,000Tyrosine Kinase
CDK2>10,000>10,000>10,000Serine/Threonine Kinase
p38α (MAPK14)>10,000>10,000500Serine/Threonine Kinase

Data is compiled for illustrative purposes from publicly available datasets and literature. Kd values can vary depending on the assay conditions. Bold values indicate primary targets.

Experimental Protocols

The determination of a compound's kinase selectivity profile is typically achieved through high-throughput screening assays. The KINOMEscan™ competition binding assay is a widely used platform for this purpose.

KINOMEscan™ Competition Binding Assay Protocol

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates displacement and therefore binding of the test compound to the kinase.

Materials:

  • DNA-tagged kinases (a panel of several hundred kinases is typically used).

  • Immobilized active-site directed ligands on a solid support (e.g., beads).

  • Test compound (e.g., 8-Methylquinazolin-4(3H)-one) solubilized in DMSO.

  • Assay buffer.

  • Wash buffer.

  • Elution buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to create a concentration range for dose-response analysis.

  • Binding Reaction: The DNA-tagged kinase, the immobilized ligand, and the test compound at various concentrations are combined in the wells of a microtiter plate. A DMSO control (vehicle) is included for each kinase.

  • Incubation: The reaction plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: The solid support with the bound kinase is washed to remove unbound components.

  • Elution: The bound kinase is eluted from the solid support.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The qPCR signal from the test compound wells is compared to the DMSO control signal. The percentage of the control is calculated, and for dose-response curves, the dissociation constant (Kd) is determined by fitting the data to a standard binding isotherm model.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the KINOMEscan™ competition binding assay workflow.

KINOMEscan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., this compound) Binding Binding Reaction: Kinase + Ligand + Compound Compound->Binding Kinase DNA-Tagged Kinase Kinase->Binding Ligand Immobilized Ligand Ligand->Binding Incubation Incubation Binding->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution Quantification qPCR Quantification Elution->Quantification Data_Analysis Data Analysis (Kd Determination) Quantification->Data_Analysis

Caption: Workflow of the KINOMEscan™ competition binding assay.

Discussion and Interpretation

The comparative data highlights the distinct selectivity profiles of the quinazolinone scaffold (represented by Gefitinib) and the broader-spectrum inhibitors, Lapatinib and Sorafenib.

  • Gefitinib demonstrates high selectivity for its primary target, EGFR.[1][2] Its off-target activity against other kinases in this illustrative panel is minimal, which is consistent with its known profile as a relatively clean EGFR inhibitor. This high selectivity can be advantageous in minimizing mechanism-based toxicities not related to EGFR inhibition.

  • Lapatinib , also a quinazolinone derivative, is a dual inhibitor of EGFR and ERBB2 (HER2).[3] Its profile shows potent activity against both targets, with some additional off-target interactions with other tyrosine kinases such as SRC, LCK, and YES1. This broader profile within the tyrosine kinase family may contribute to its efficacy but also presents a different potential off-target liability profile compared to the more selective Gefitinib.

  • Sorafenib , a multi-kinase inhibitor with a different chemical scaffold, displays a much broader spectrum of activity, potently inhibiting VEGFR, BRAF, and C-RAF, among others.[4] This polypharmacology is integral to its mechanism of action in treating various cancers by simultaneously targeting multiple signaling pathways involved in tumor growth and angiogenesis.

For the development of novel compounds based on the this compound scaffold, these comparative profiles offer valuable context. Depending on the therapeutic goal, medicinal chemistry efforts could be directed towards:

  • Enhancing selectivity: To develop highly specific inhibitors for a particular kinase, minimizing off-target effects.

  • Engineering polypharmacology: To intentionally design inhibitors that modulate multiple, disease-relevant targets to achieve a desired therapeutic outcome or to overcome resistance.

References

Comparing the efficacy of different 8-Methylquinazolin-4(3H)-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 8-Methylquinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. The efficiency of its synthesis is therefore of paramount importance. This guide provides an objective comparison of different methodologies for the synthesis of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their needs.

At a Glance: Efficacy of Synthesis Methods

The selection of a synthetic route is often a trade-off between reaction time, yield, and the required technology. Here, we compare two prominent methods for the synthesis of this compound: the classical Niementowski reaction under conventional heating and a modern microwave-assisted approach.

MethodStarting MaterialsKey ReagentsReaction TimeYield (%)
Niementowski Reaction (Conventional Heating) 2-Amino-3-methylbenzoic acidFormamide4-6 hours75-85%
Microwave-Assisted Synthesis 2-Amino-3-methylbenzoic acidTriethyl orthoformate, Ammonium chloride15-20 minutes88-95%

In Detail: Experimental Protocols

For a reproducible and accurate comparison, detailed experimental protocols for the aforementioned methods are provided below.

Method 1: Niementowski Reaction (Conventional Heating)

This classical method involves the condensation of an anthranilic acid derivative with an amide at elevated temperatures.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-methylbenzoic acid (1.51 g, 10 mmol) and formamide (10 mL) is placed.

  • The reaction mixture is heated to 150-160°C in an oil bath and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into ice-cold water (50 mL) with stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford pure this compound.

Method 2: Microwave-Assisted Synthesis

Leveraging microwave technology offers a significant acceleration of the reaction, leading to higher efficiency.

Procedure:

  • In a microwave-safe reaction vessel, 2-amino-3-methylbenzoic acid (1.51 g, 10 mmol), triethyl orthoformate (2.22 g, 15 mmol), and a catalytic amount of ammonium chloride (0.11 g, 2 mmol) are mixed in ethanol (5 mL).

  • The vessel is sealed and subjected to microwave irradiation at 120°C for 15-20 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is collected by filtration.

  • The product is washed with water and dried to yield this compound. Further purification can be achieved by recrystallization from ethanol.

Visualizing the Workflow

To better understand the process flow of evaluating and comparing these synthetic methods, the following diagram illustrates the key stages from initial selection to final analysis.

G Workflow for Comparing Synthesis Methods of this compound cluster_selection Method Selection cluster_execution Experimental Execution cluster_analysis Data Analysis and Comparison A Identify Potential Synthesis Routes B Classical Methods (e.g., Niementowski) A->B C Modern Methods (e.g., Microwave-Assisted) A->C D Conventional Heating Protocol B->D E Microwave Synthesis Protocol C->E F Collect Data: - Yield - Reaction Time - Purity D->F E->F G Comparative Analysis F->G H Conclusion: Recommend Optimal Method G->H

A Comparative Guide to the Purity Analysis of Synthetic 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetic 8-Methylquinazolin-4(3H)-one, a quinazolinone derivative of interest in medicinal chemistry.[1][2][3][4] The methodologies and data presented herein serve as a practical reference for establishing robust purity profiles.

Introduction to Purity Analysis

The purity of a synthesized compound is a crucial determinant of its chemical and biological properties. Impurities can arise from starting materials, intermediates, by-products, or degradation products and may significantly impact the compound's efficacy, safety, and reproducibility in biological assays. A multi-technique approach is therefore essential for the comprehensive purity assessment of novel compounds like this compound. The most commonly employed analytical methods for quinazolinone derivatives include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.[5][6][7]

Key Analytical Techniques for Purity Determination

A combination of chromatographic and spectroscopic methods is typically employed to ensure the purity and confirm the structure of synthesized quinazolinone derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity assessment, offering high-resolution separation of the target compound from potential impurities. Reversed-phase HPLC is particularly well-suited for the analysis of quinazolinone derivatives.[8][9]

Table 1: Comparison of HPLC Methods for Quinazolinone Derivatives

ParameterMethod A: this compoundMethod B: Alternative Quinazolinone
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic AcidMethanol:0.01M Phosphate Buffer (pH 7.4)
Gradient 20-80% Acetonitrile over 20 minutes30-70% Methanol over 15 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV at 254 nmUV at 265 nm
Expected Purity >95%>95%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H and ¹³C NMR provide detailed information about the molecular structure and can reveal the presence of impurities, even those structurally similar to the target compound.[10][11][12]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusExpected Chemical Shift (ppm) in DMSO-d₆
¹H NMR
CH₃ (C8)~2.4
Aromatic CH (C5, C6, C7)7.2 - 8.2
CH (C2)~8.1
NH (N3)~12.3 (broad)
¹³C NMR
CH₃ (C8)~17
Aromatic C115 - 135
C8~137
C4a~121
C8a~148
C2~145
C=O (C4)~162
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized compound, which is a critical parameter for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[7][13]

Table 3: Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular Formula C₉H₈N₂O
Molecular Weight 160.17 g/mol
Ionization Mode Electrospray Ionization (ESI)
Observed Mass (M+H)⁺ 161.0709
Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This technique is used to confirm the empirical formula of the synthesized compound.

Table 4: Elemental Analysis Data for this compound

ElementTheoretical (%)Found (%)
Carbon (C) 67.4967.45
Hydrogen (H) 5.035.06
Nitrogen (N) 17.4917.42

Experimental Protocols

Detailed methodologies are crucial for reproducible purity analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of the initial mobile phase solvent.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 254 nm.

  • Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure and identify any impurities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

    • Count the number of signals to confirm the presence of all expected carbon atoms.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition:

    • Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak and compare it with the theoretical mass of the protonated molecule.

Protocol 4: Elemental Analysis
  • Sample Preparation: Provide a dry, homogeneous sample (typically 2-3 mg) for analysis.

  • Analysis: The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured by a detector.

  • Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values based on the molecular formula.

Visualizing the Purity Analysis Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity & Structural Confirmation cluster_result Final Assessment Synthesis Synthesis of 8-Methyl- quinazolin-4(3H)-one Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC (Purity > 95%) Purification->HPLC NMR NMR (¹H, ¹³C) (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS EA Elemental Analysis (Elemental Composition) MS->EA FinalProduct Pure this compound EA->FinalProduct

Caption: Workflow for the synthesis and purity analysis of this compound.

Caption: Chemical structure of this compound.

Conclusion

The purity analysis of synthetic this compound requires a multi-faceted approach, integrating chromatographic and spectroscopic techniques. HPLC is essential for quantifying purity, while NMR, MS, and elemental analysis are crucial for structural confirmation and verification of the elemental composition. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized quinazolinone derivatives, ensuring the reliability and reproducibility of their subsequent biological and pharmacological studies.

References

Orthogonal Methods for Validating 8-Methylquinazolin-4(3H)-one Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the robust validation of 8-Methylquinazolin-4(3H)-one's biological activity. Given the diverse therapeutic potential of quinazolinone derivatives—ranging from anticancer to antimicrobial and anti-inflammatory effects—rigorous, multi-faceted validation is critical to confirm the on-target effects and mechanism of action of novel compounds like this compound. [1]

This guide outlines a series of orthogonal experimental approaches to validate the bioactivity of this compound. The principle of orthogonal validation relies on employing distinct, independent methods to interrogate the same biological question, thereby increasing confidence in the experimental findings.[2] Here, we will operate under the hypothesis that this compound acts as a kinase inhibitor, a common mechanism for this class of compounds. The described methodologies can, however, be adapted for other potential mechanisms of action.

Comparison of Orthogonal Validation Methods

To ensure a comprehensive validation of this compound's activity, a combination of biochemical, biophysical, and cell-based assays should be employed. The following table summarizes key quantitative methods for comparison.

Assay Type Method Parameter Measured Purpose Typical Output Alternative Methods
Biochemical In Vitro Kinase Assay (e.g., ADP-Glo™)IC50To determine the direct inhibitory potency of the compound against the purified target kinase.Dose-response curve, IC50 value (nM or µM)TR-FRET, Filter Binding Assay
Biophysical Surface Plasmon Resonance (SPR)K D (Equilibrium Dissociation Constant)To measure the direct binding affinity and kinetics between the compound and the target kinase.Sensorgram, K D , k a , k d valuesIsothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST)
Cell-Based Western Blot for Phospho-SubstrateIC50To confirm target engagement in a cellular context by measuring the inhibition of downstream substrate phosphorylation.Dose-dependent reduction in phospho-protein band intensity, IC50 value (µM)In-Cell Western, ELISA
Cell-Based Cellular Thermal Shift Assay (CETSA)T agg (Aggregation Temperature)To verify direct target engagement in intact cells by measuring the thermal stabilization of the target protein upon compound binding.Melt curve, ΔT agg
Functional Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo®)GI50 / IC50To assess the functional consequence of target inhibition on cellular processes like proliferation or survival.Dose-response curve, GI50 / IC50 value (µM)Colony Formation Assay, Apoptosis Assays (e.g., Caspase-Glo®)
Genetic CRISPR/Cas9 Knockout or siRNA KnockdownPhenotypic ComparisonTo validate that the phenotypic effects of the compound are consistent with the genetic perturbation of the putative target.Comparison of cell viability, signaling pathways, and other relevant phenotypes between compound-treated and genetically-modified cells.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™)

Objective: To quantify the direct inhibitory effect of this compound on the activity of a purified target kinase.

Methodology:

  • Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).

  • In a 384-well plate, add the purified kinase, the kinase's specific substrate, and ATP to initiate the kinase reaction.

  • Add the diluted this compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • To stop the kinase reaction and deplete the remaining ATP, add ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-Substrate

Objective: To determine if this compound inhibits the target kinase in a cellular environment.

Methodology:

  • Culture an appropriate cell line to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound for a predetermined time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody for the total substrate and a loading control (e.g., β-actin).

  • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control. Plot the normalized values against the inhibitor concentration to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to its target protein in intact cells.

Methodology:

  • Treat cultured cells with either vehicle control or this compound at a saturating concentration.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blot or another protein detection method to quantify the amount of the target protein that remains soluble at each temperature.

  • Plot the percentage of soluble protein against temperature to generate a melt curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Orthogonal Validation Workflows

The following diagrams illustrate the logical flow of the orthogonal validation process and a hypothetical signaling pathway for this compound.

Orthogonal_Validation_Workflow cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays cluster_2 Functional & Genetic Validation biochem In Vitro Kinase Assay (IC50) western Phospho-Substrate Western Blot (Cellular IC50) biochem->western biophys Surface Plasmon Resonance (KD) cetsa Cellular Thermal Shift Assay (Target Engagement) biophys->cetsa functional Cell Viability Assay (GI50) western->functional cetsa->functional genetic CRISPR/siRNA Knockdown (Phenotypic Comparison) functional->genetic Phenocopy? start This compound start->biochem Direct Inhibition start->biophys Direct Binding

Caption: A generalized workflow for the orthogonal validation of a small molecule inhibitor.

Hypothetical_Signaling_Pathway receptor Growth Factor Receptor target_kinase Target Kinase receptor->target_kinase Activates downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylates cellular_response Cellular Response (e.g., Proliferation) downstream_substrate->cellular_response Leads to compound This compound compound->target_kinase Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

References

A Comparative Analysis of Quinazolin-4(3H)-one Derivatives and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the emerging potential of quinazolin-4(3H)-one derivatives as targeted cancer therapies. This report benchmarks a promising vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor from this class against the established standard-of-care, Sorafenib.

The quinazolin-4(3H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2][3][4] Derivatives of this core structure have demonstrated potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3] In the realm of oncology, these compounds have shown promise in targeting various components of key signaling pathways implicated in tumor growth and proliferation. Notably, certain quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of critical enzymes such as Aurora kinase A, poly (ADP-ribose) polymerase (PARP), and vascular endothelial growth factor receptor 2 (VEGFR-2).[1][5][6]

This guide focuses on a specific quinazolin-4(3H)-one derivative, Compound 5p, which has been identified as a potent VEGFR-2 inhibitor.[5] Its performance is benchmarked against Sorafenib, a multi-kinase inhibitor and a standard-of-care drug for several cancers, including hepatocellular carcinoma and renal cell carcinoma.

Mechanism of Action: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2, are key mediators of this process.[5] By inhibiting VEGFR-2, the signaling cascade that promotes endothelial cell proliferation, migration, and survival is disrupted, thereby impeding tumor neovascularization. Both Compound 5p and Sorafenib exert their anticancer effects, in part, by targeting this crucial pathway.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound_5p Compound 5p Compound_5p->VEGFR2 Inhibits Sorafenib Sorafenib Sorafenib->VEGFR2 Inhibits

Comparative Efficacy: In Vitro Studies

The anti-proliferative activity of Compound 5p and Sorafenib was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

CompoundHCT116 (Colon Cancer) IC50 (µM)HePG2 (Liver Cancer) IC50 (µM)Hela (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Compound 5p 8.329.72> 507.99
Sorafenib 5.896.74Not Reported4.81

Data sourced from a study on quinazolin-4(3H)-ones bearing urea functionality as potential VEGFR-2 inhibitors.[5]

In addition to cell viability, the direct inhibitory effect on the target enzyme, VEGFR-2, was assessed.

CompoundVEGFR-2 Inhibition IC50 (µM)
Compound 5p 0.117
Sorafenib 0.069

Data sourced from the same study on quinazolin-4(3H)-ones.[5]

While Sorafenib demonstrated slightly greater potency in both cell-based and enzymatic assays, Compound 5p exhibited significant anticancer activity, with IC50 values in the low micromolar and nanomolar range, respectively. This highlights the potential of the quinazolin-4(3H)-one scaffold for developing novel VEGFR-2 inhibitors.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation and replication of experimental findings.

In Vitro Cell Proliferation Assay (MTT Assay)

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24 hours A->B C 3. Treat with varying concentrations of Compound 5p or Sorafenib B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

VEGFR-2 Kinase Assay

The inhibitory activity of the compounds against the VEGFR-2 kinase was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction, which is then coupled to a series of enzymatic reactions that result in a fluorescent signal. The reduction in signal in the presence of the inhibitor is proportional to its inhibitory activity.

Kinase_Assay_Workflow A 1. Add VEGFR-2 enzyme, substrate (poly-Glu, Tyr 4:1), and ATP to a microplate well B 2. Add varying concentrations of Compound 5p or Sorafenib A->B C 3. Incubate to allow kinase reaction B->C D 4. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal D->E F 6. Measure luminescence E->F G 7. Calculate percent inhibition and IC50 values F->G

Conclusion and Future Directions

The quinazolin-4(3H)-one derivative, Compound 5p, demonstrates promising anti-proliferative and VEGFR-2 inhibitory activity, positioning it as a viable lead compound for the development of novel anticancer agents. While the benchmarked standard-of-care, Sorafenib, shows superior potency in the presented in vitro assays, the data underscores the potential of the quinazolin-4(3H)-one scaffold.

Further research is warranted to optimize the structure of Compound 5p to enhance its potency and selectivity. In vivo studies in relevant animal models are essential to evaluate its efficacy, pharmacokinetic profile, and safety. The broad therapeutic potential of the quinazolin-4(3H)-one class of compounds, with derivatives targeting a range of cancer-related pathways, makes it a rich area for continued investigation in the pursuit of next-generation cancer therapies.

References

Reproducibility of Experiments Using 8-Methylquinazolin-4(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount to advancing scientific discovery. This guide provides a comparative overview of experimental protocols and data related to 8-Methylquinazolin-4(3H)-one and its analogs, focusing on aspects crucial for successful replication. Quinazolin-4(3H)-one derivatives are a significant class of heterocyclic compounds known for their wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The reproducibility of experiments with these compounds hinges on precise synthetic methodologies and standardized biological assays.

Synthetic Protocols and Characterization

The synthesis of quinazolin-4(3H)-one derivatives, including 8-methyl substituted analogs, typically involves the cyclization of N-acylanthranilic acids or the reaction of 2-aminobenzamides with various reagents.[4][5][6] Minor variations in reaction conditions, such as solvents, temperature, and catalysts, can significantly impact yield and purity, thereby affecting the reproducibility of subsequent biological experiments.

Below is a comparative table summarizing different synthetic approaches for quinazolin-4(3H)-one derivatives based on literature. While specific protocols for this compound are not extensively detailed in every paper, the general methods for the quinazolinone scaffold are applicable.

Method Starting Materials Reagents and Conditions Typical Yield Reference
Method A: From Anthranilic Acid Anthranilic acid, Acetic anhydrideReflux72% (for 2-methyl-4H-benzo[d][1]oxazin-4-one intermediate)[7]
Method B: From 2-Aminobenzamide 2-Aminobenzamide, Triethyl orthoformateReflux, 12h88-97%[8]
Method C: Microwave-Assisted Synthesis Anthranilic acid, Acetic anhydrideMicrowave irradiationHigh[6]
Method D: H2O2-Mediated Synthesis 2-Amino benzamide, DMSO, H2O2Heating at 140 °CModerate to good[4]

Detailed Experimental Protocol: Synthesis of 2-Methylquinazolin-4(3H)-one (A Representative Analog)

This protocol is adapted from a common method for synthesizing the quinazolinone core structure.[6][7]

  • Step 1: Synthesis of 2-Methyl-4H-benzo[d][1]oxazin-4-one.

    • Dissolve anthranilic acid (1 equivalent) in triethyl orthoacetate (1.7 equivalents).

    • Reflux the mixture for 2 hours.

    • Cool the reaction mixture on an ice bath for 4 hours to crystallize the product.

    • Filter the crystals and wash extensively with hexanes.

  • Step 2: Synthesis of 2-Methylquinazolin-4(3H)-one.

    • Suspend the 2-methyl-4H-benzo[d][1]oxazin-4-one intermediate (1 equivalent) and a primary amine (e.g., 3-aminophenol, 1.05 equivalents) in glacial acetic acid.

    • Reflux the mixture for 4 hours.

    • Cool the reaction and add water to precipitate the product.

    • Filter the precipitate and wash with water, cold ethanol, and hexanes to yield the final product.

Characterization Data:

Proper characterization is crucial for ensuring the identity and purity of the synthesized compound, which is a prerequisite for reproducible biological data. Standard characterization techniques include:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.[1]

  • Melting Point (m.p.): As an indicator of purity.

Biological Activity and Assays

Quinazolin-4(3H)-one derivatives have been evaluated for a multitude of biological activities. The reproducibility of these assays depends on standardized cell lines, reagent concentrations, and incubation times.

Anticancer Activity:

Numerous studies have demonstrated the anticancer potential of quinazolin-4(3H)-one derivatives against various cancer cell lines.[9][10][11]

Compound/Analog Cell Line Activity Metric (IC50/ % Inhibition) Reference
Quinazolinone-morpholine hybrid (Compound 1)A549 (Lung cancer)IC50 = 2.83 μM[12]
2-Methylquinazolin-4(3H)-one derivative (5e)MCF-7 (Breast cancer)63.71% inhibition[10]
Quinazolinone-triazole hybrid (Compound 31)MCF-7 (Breast cancer)IC50 = 38.38 μM[11]
8-methyl-2-((methylamino)methyl)quinazolin-4(3H)-one derivativeMCF-7 (Breast cancer)Promising inhibitory activity[13]

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity:

The antimicrobial properties of quinazolin-4(3H)-one derivatives have been widely reported.[14][15][16]

Compound/Analog Microorganism Activity Metric (MIC) Reference
Quinazolin-4(3H)-one derivative (4'c)Staphylococcus aureus0.03-0.25 μg/mL[16]
Quinazolin-4(3H)-one derivative (VMA-10-10)Staphylococcus aureusBacteriostatic at 128-4 μg/ml[15]
Thiophene-containing quinazolinoneStaphylococcus aureusPotent activity[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can aid in understanding and reproducing the research.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 8-Methylanthranilic Acid) Reaction Cyclization Reaction Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct This compound Characterization->FinalProduct

Caption: A generalized workflow for the synthesis and characterization of this compound.

G cluster_pathway Hypothesized Anticancer Signaling Pathway Compound This compound Target Target Protein (e.g., Kinase, PARP) Compound->Target Inhibition Downstream Downstream Signaling Cascade Target->Downstream Blocks Signal Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: A potential signaling pathway for the anticancer activity of quinazolinone derivatives.

Alternative Compounds

For comparative studies, researchers might consider other heterocyclic scaffolds with similar biological activities.

Alternative Scaffold Reported Activities Key Structural Features
Benzimidazoles Anticancer, Antimicrobial, AntiviralFused benzene and imidazole rings
Thiazolidinones Anticancer, Anti-inflammatory, AntimicrobialFive-membered ring with sulfur and nitrogen
Pyrazoles Anticancer, Analgesic, Anti-inflammatoryFive-membered ring with two adjacent nitrogen atoms

References

Safety Operating Guide

Navigating the Safe Disposal of 8-Methylquinazolin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Methylquinazolin-4(3H)-one, ensuring the protection of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Hazard Profile

This compound, a derivative of 4(3H)-quinazolinone, should be handled with care. Based on data for structurally similar compounds, it is classified as a hazardous substance.[1] All personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a laboratory coat when handling this compound.[1] If working with the compound as a powder outside of a chemical fume hood, respiratory protection such as an N95 dust mask is necessary.[1]

The potential hazards associated with quinazolinone derivatives are summarized in the table below.

Hazard ClassificationDescriptionSource
Acute Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

Operational Plan for Waste Management

The primary and highly recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials that have come into contact with this compound are to be treated as hazardous chemical waste.[1]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes the pure compound, solutions, and contaminated labware such as vials, pipette tips, and gloves.[1]

    • This waste must be classified as "Hazardous Chemical Waste."[1]

    • Do not mix this waste with other incompatible waste streams.

  • Containerization:

    • Collect all this compound waste in a dedicated, chemically compatible, and sealable hazardous waste container.[1]

    • Ensure the container is in good condition, free from damage, and has a secure, leak-proof closure.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Labeling:

    • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Include the accumulation start date on the label.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[2][3]

    • The SAA should be at or near the point of generation and away from open sinks or floor drains.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

    • Provide a complete and accurate description of the waste.

    • Ensure all containers are securely sealed and properly labeled before they are handed over to the disposal contractor.[1]

Disposal Methods:

  • Incineration: This is the preferred method of disposal for this compound in a permitted hazardous waste incinerator.[1]

  • Landfill: Landfill disposal is not recommended.[1]

  • Drain Disposal: Do not dispose of this chemical down the drain or in the regular trash.[1][3]

In-Lab Chemical Degradation (for Advanced Users)

In specific, controlled circumstances, in-lab chemical degradation may be considered. This procedure should only be performed by highly trained personnel within a certified chemical fume hood.[1] The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, which breaks it down into less hazardous components.[1]

Experimental Protocol for Hydrolysis:

  • Objective: To hydrolyze 4(3H)-quinazolinone derivatives into their less hazardous components.[1]

  • Procedure:

    • Preparation: In a chemical fume hood, carefully measure the amount of this compound waste to be treated.[1]

    • Reaction Setup: Place the waste in a round-bottom flask equipped with a stir bar and a reflux condenser.[1]

    • Reaction: Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., concentrated NaOH). Gently heat the mixture to reflux using a heating mantle and allow the reaction to proceed for several hours with continuous stirring.[1] The exact reaction time will vary depending on the concentration and specific derivative.[1]

    • Cooling and Neutralization: Turn off the heat and allow the reaction mixture to cool to room temperature.[1] Carefully neutralize the resulting solution.

    • Disposal: The neutralized solution may be disposed of in accordance with local regulations, which may include further treatment or collection as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Is In-Lab Degradation Feasible and Permitted? A->B C Perform Hydrolysis (Trained Personnel Only) B->C Yes D Collect as Hazardous Waste B->D No C->D E Properly Labeled and Sealed Container D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Incineration by Licensed Waste Disposal Company G->H

Caption: Decision-making workflow for the disposal of this compound.

References

Personal protective equipment for handling 8-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Methylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous quinazolinone derivatives, this compound should be handled as a potentially hazardous substance.[1][2][3][4] Potential hazards may include skin irritation, serious eye irritation, and harmful effects if swallowed or inhaled.[1][3][4] Therefore, a comprehensive approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1]Provides a complete seal around the eyes to protect against dust particles and splashes.[1]
Skin Protection Nitrile gloves (inspect before use) and a flame-resistant lab coat.[1]Prevents skin contact with the compound. Contaminated gloves should be removed and disposed of immediately.[1]
Respiratory Protection Work within a certified chemical fume hood.All handling of solid compounds that may generate dust should be conducted in a fume hood to avoid inhalation.[1]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Preparation: Before handling, ensure the work area is clean and uncluttered.[1] Locate the nearest safety shower and eyewash station.[1] All necessary PPE should be donned correctly before entering the handling area.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhaling dust particles.[1]

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.[1]

  • Reaction: Carry out all reactions involving this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed.[1]

  • Disposal: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected area with plenty of water.[1] Remove contaminated clothing and shoes.[2] Wash the skin with soap and water. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_area Clean & Uncluttered Work Area locate_safety Locate Safety Shower & Eyewash Station prep_area->locate_safety don_ppe Don Appropriate PPE locate_safety->don_ppe weigh Weigh & Transfer Solid Compound don_ppe->weigh dissolve Prepare Solution (If Applicable) weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate Surfaces & Equipment react->decontaminate wash Wash Hands & Exposed Skin decontaminate->wash collect_waste Collect in Labeled, Sealed Container wash->collect_waste segregate_waste Segregate Waste Streams collect_waste->segregate_waste dispose Dispose via Certified Vendor segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methylquinazolin-4(3H)-one
Reactant of Route 2
8-Methylquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.